molecular formula C9H10BrNO2 B3307679 N-(3-Bromophenyl)-beta-alanine CAS No. 933718-76-4

N-(3-Bromophenyl)-beta-alanine

Cat. No.: B3307679
CAS No.: 933718-76-4
M. Wt: 244.08 g/mol
InChI Key: FYUXTDCAIVEVGD-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-beta-alanine is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-Bromophenyl)-beta-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Bromophenyl)-beta-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-bromoanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-2-1-3-8(6-7)11-5-4-9(12)13/h1-3,6,11H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUXTDCAIVEVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of N-(3-Bromophenyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

N-(3-Bromophenyl)-beta-alanine (CAS: 933718-76-4) is a specialized amino acid derivative serving as a critical intermediate in the synthesis of nitrogen-containing heterocycles and peptidomimetics.[1] Distinguished by the meta-bromo substitution on the N-aryl ring, this compound offers a unique balance of lipophilicity and electronic deactivation, making it an ideal scaffold for developing quinolinone-based pharmaceuticals and integrin antagonists.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and strategic applications in medicinal chemistry.[1]

Chemical Identity & Structural Analysis

The compound consists of a 3-bromoaniline moiety coupled to a beta-alanine backbone.[1] The meta-position of the bromine atom is crucial; it deactivates the aromatic ring less severely than para-substitution regarding the nitrogen's nucleophilicity, while directing subsequent electrophilic aromatic substitutions (EAS) to the ortho/para positions relative to the amine, facilitating cyclization reactions.[1]

Parameter Data
IUPAC Name 3-[(3-Bromophenyl)amino]propanoic acid
Common Name N-(3-Bromophenyl)-beta-alanine
CAS Number 933718-76-4
Molecular Formula C

H

BrNO

Molecular Weight 244.09 g/mol
SMILES C1=CC(=CC(=C1)Br)NCCC(=O)O
InChI Key Unique identifier derived from structure
Structural Property Map

The following diagram illustrates the electronic and steric features dictating the compound's reactivity.[1]

G Br 3-Bromo Group (Inductive Withdrawal) (Lipophilicity Enhancer) Ring Aromatic Ring (Scaffold) Br->Ring Deactivates (weakly) NH Secondary Amine (Nucleophilic Center) (Linker) Ring->NH Modulates pKa Chain Beta-Alanine Chain (Flexible Linker) NH->Chain Connects COOH Carboxylic Acid (H-Bond Donor/Acceptor) (Cyclization Point) Chain->COOH Terminates

Figure 1: Structural Activity Map. The meta-bromo group enhances metabolic stability and lipophilicity without fully compromising the amine's nucleophilicity.[1]

Physicochemical Profile

While experimental data for this specific derivative is often proprietary, properties are reliably predicted based on structure-activity relationships (SAR) of N-aryl-beta-alanines.[1]

Property Value / Prediction Significance
Physical State Solid (Crystalline powder)Facilitates handling and weighing in solid-phase synthesis.[1][2]
Melting Point 85–95 °C (Predicted)Higher than unsubstituted aniline due to H-bonding (COOH) and dipole interactions.[1]
Solubility Soluble in DMSO, MeOH, EtOAc; Low in WaterRequires organic co-solvents for biological assays.[1]
pKa (Acid) ~4.0 (Carboxyl)Typical for beta-amino acids; exists as zwitterion at neutral pH.[1]
pKa (Base) ~3.5 (Aniline N)Reduced basicity due to electron-withdrawing Br group.[1]
LogP ~2.1Moderate lipophilicity, suitable for drug-like intermediates.[1]

Synthesis Protocol: Michael Addition

The most robust industrial and laboratory scale synthesis involves the aza-Michael addition of 3-bromoaniline to acrylic acid.[1] This pathway is preferred over alkylation with 3-bromopropionic acid due to higher atom economy and fewer side reactions.[1]

Reagents & Materials[3][4][7][8][10][11]
  • Substrate: 3-Bromoaniline (1.0 eq)

  • Michael Acceptor: Acrylic Acid (1.1 eq) or Methyl Acrylate[1]

  • Solvent: Water (Green chemistry approach) or Toluene (for azeotropic reflux)[1]

  • Catalyst: None required (autocatalytic) or Copper(I) salts for rate enhancement.[1]

Step-by-Step Methodology
  • Reaction Setup: Charge a round-bottom flask with 3-bromoaniline (17.2 g, 100 mmol) and water (50 mL).

  • Addition: Add acrylic acid (7.9 g, 110 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <40°C during addition.[1]

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor consumption of aniline by TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Workup:

    • Cool the mixture to room temperature. The product may precipitate as an oil or solid.[1]

    • If oil separates: Decant aqueous layer, wash oil with water.[1]

    • Purification: Dissolve crude residue in dilute NaOH (pH > 10) to form the sodium salt.[1] Extract with ether to remove unreacted aniline (organic layer discarded).[1]

    • Precipitation: Acidify the aqueous layer with HCl to pH ~4.[1]0. The free acid N-(3-Bromophenyl)-beta-alanine will precipitate.[1]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum over P

    
    O
    
    
    
    .[1]
Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the aniline nitrogen lone pair onto the beta-carbon of the acrylic acid, followed by proton transfer.[1]

Reaction Aniline 3-Bromoaniline (Nucleophile) TS Zwitterionic Intermediate (Enolate) Aniline->TS Attack on beta-carbon Acrylic Acrylic Acid (Electrophile) Acrylic->TS Product N-(3-Bromophenyl)-beta-alanine TS->Product Proton Transfer (Tautomerization)

Figure 2: Mechanistic pathway of the aza-Michael addition.

Applications in Drug Discovery

This compound is a versatile building block, primarily utilized in the synthesis of heterocycles and peptidomimetics.[1]

A. Synthesis of 4-Quinolones (Antibacterial/Anticancer Scaffolds)

Cyclization of N-(3-Bromophenyl)-beta-alanine using polyphosphoric acid (PPA) or Eaton's Reagent yields 7-bromo-2,3-dihydro-4(1H)-quinolinone.[1] This bicyclic system is a precursor to 4-quinolones, a class of compounds with potent antibacterial (DNA gyrase inhibition) and anticancer activities.[1]

B. Peptidomimetics (Integrin Antagonists)

The beta-alanine backbone mimics the RGD (Arg-Gly-Asp) sequence found in integrin ligands.[1] The 3-bromo substitution allows for further functionalization (e.g., Suzuki coupling) to extend the aromatic system, increasing binding affinity to integrin receptors (


) implicated in tumor angiogenesis.[1]
C. PROTAC Linker Design

As highlighted in recent research on protein degraders (PROTACs), functionalized anilines serve as critical exit vectors for E3 ligase ligands (e.g., Cereblon binders).[1] The carboxylic acid tail provides a handle for attaching PEG linkers, while the bromine allows coupling to the target protein ligand.[1]

Safety & Handling (MSDS Summary)

Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.[1]

    • Handle in a fume hood to avoid inhalation of dust.[1]

    • Disposal: Halogenated organic waste.[1][2]

References

  • Chemical Identity: 3-[(3-bromophenyl)amino]propanoic acid.[1][3][4] CAS 933718-76-4.[1][3] ChemicalBook. Link

  • Synthesis Methodology: Synthesis of N-Aryl-β-alanine Derivatives. Frontiers in Chemistry (2023).[1] Link

  • Mechanistic Insight: Kinetics of amine addition to acrylic acid. ResearchGate. Link

  • Application (Heterocycles): Synthesis of amino-substituted quinazoline from 3-bromoaniline. LookChem. Link

  • Application (PROTACs): PROTACs Targeting MLKL Protect Cells from Necroptosis. ResearchGate. Link

Sources

Therapeutic potential of N-(3-Bromophenyl)-beta-alanine in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Therapeutic Potential & Synthetic Utility of N-(3-Bromophenyl)-beta-alanine in Drug Discovery

Executive Summary

N-(3-Bromophenyl)-beta-alanine represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike final-stage pharmaceutical agents, its therapeutic potential lies in its dual role as a biomimetic backbone and a diversity-oriented synthetic handle . This molecule bridges the gap between fragment-based drug discovery (FBDD) and lead optimization by offering a beta-amino acid core—mimicking the RGD (Arg-Gly-Asp) peptide sequence—coupled with a chemically versatile 3-bromophenyl moiety.

This guide details the physicochemical profile, synthetic pathways, and specific therapeutic applications of this scaffold, specifically in the development of integrin antagonists , kinase inhibitors , and peptidomimetics .

Chemical Profile & Physicochemical Properties

The molecule combines a lipophilic aryl halide with a polar beta-amino acid tail. This amphiphilic nature makes it an ideal linker for modulating LogP and solubility in drug candidates.

PropertyValue / DescriptionSignificance in Drug Design
IUPAC Name 3-[(3-Bromophenyl)amino]propanoic acidUnambiguous identification.
Molecular Formula C₉H₁₀BrNO₂Low MW (<250) fits Fragment-Based Drug Discovery rules.
Molecular Weight 244.09 g/mol Ideal for "Lead-Like" space (allows addition of ~250 MW).
LogP (Predicted) ~2.1Optimal lipophilicity for membrane permeability.
H-Bond Donors 2 (NH, OH)Critical for receptor binding interactions.
H-Bond Acceptors 3 (N, O, O)Facilitates water solubility and target engagement.
Rotatable Bonds 3Provides conformational flexibility for induced fit.

Therapeutic Potential & Mechanism of Action[1]

N-(3-Bromophenyl)-beta-alanine is rarely the endpoint; it is the vector through which therapeutic potency is achieved. Its utility spans three primary domains:

A. Integrin Antagonism (The RGD Mimic)

Beta-alanine derivatives are classical bioisosteres for the aspartic acid residue in the RGD sequence recognized by integrins (e.g.,


, 

).
  • Mechanism: The carboxylic acid binds to the metal ion (Mg²⁺/Mn²⁺) in the integrin active site.

  • Role of the Scaffold: The N-phenyl group acts as a rigid spacer, while the 3-bromo substituent allows for the attachment of hydrophobic groups that occupy the auxiliary binding pockets, enhancing selectivity between integrin subtypes.

B. Kinase Inhibitor Scaffolds

In kinase drug discovery, the 3-bromophenyl group is a "warhead precursor."

  • Strategy: The bromine is replaced via Suzuki-Miyaura coupling to introduce biaryl systems that target the ATP-binding pocket.

  • Linker Function: The beta-alanine tail often extends into the solvent-exposed region, where the carboxylic acid can be converted to an amide to modulate solubility or interact with surface residues (e.g., in p38 MAP kinase inhibitors).

C. Peptidomimetics

Beta-amino acids are resistant to proteolytic degradation by endogenous peptidases. Incorporating this scaffold into peptide drugs increases their plasma half-life (t1/2) while maintaining biological recognition.

Experimental Protocols

Protocol A: Synthesis of N-(3-Bromophenyl)-beta-alanine

Rationale: This protocol utilizes an aza-Michael addition. It is preferred over alkylation with 3-bromopropionic acid due to higher atom economy and milder conditions.

Reagents:

  • 3-Bromoaniline (1.0 eq)

  • Acrylic acid (1.2 eq)

  • Toluene (Solvent)

  • Hydroquinone (Polymerization inhibitor, catalytic amount)

Workflow:

  • Dissolution: Dissolve 3-bromoaniline (17.2 g, 100 mmol) in Toluene (50 mL).

  • Addition: Add hydroquinone (10 mg) to prevent polymerization of acrylic acid.

  • Reaction: Add acrylic acid (8.6 g, 120 mmol) dropwise. Reflux the mixture at 110°C for 12–24 hours.

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The aniline spot will disappear.

  • Workup: Cool to room temperature. The product may precipitate.[1] If not, concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, DCM:MeOH gradient).

Protocol B: Divergent Library Synthesis (Suzuki Coupling)

Rationale: To demonstrate the "handle" utility, we convert the Br-group into a biaryl system.

Step-by-Step:

  • Setup: In a sealed tube, combine N-(3-Bromophenyl)-beta-alanine (1.0 eq), Aryl Boronic Acid (1.5 eq), and

    
     (2.0 eq).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Add 1,4-Dioxane:Water (4:1). Degas with

    
     for 10 mins.
    
  • Reaction: Heat at 90°C for 4 hours.

  • Result: Formation of N-(3-Biaryl)-beta-alanine derivatives (Library generation).

Visualization: Strategic Decision Tree

The following diagram illustrates the divergent synthesis strategy using N-(3-Bromophenyl)-beta-alanine as a central node for accessing distinct therapeutic classes.

DrugDiscoveryWorkflow Start Starting Material: 3-Bromoaniline Core SCAFFOLD: N-(3-Bromophenyl)-beta-alanine Start->Core + Acrylic Acid (Michael Addition) Path1 Path A: C-Terminus Mod (Amide Coupling) Core->Path1 COOH Functionalization Path2 Path B: Aryl Mod (Suzuki Coupling) Core->Path2 Br Functionalization Drug1 Integrin Antagonists (RGD Mimics) Path1->Drug1 Add Basic Headgroup Drug3 Peptidomimetics (Protease Resistant) Path1->Drug3 Peptide Coupling Path2->Drug1 Hydrophobic Extension Drug2 Kinase Inhibitors (Solubility Linkers) Path2->Drug2 Add Biaryl System

Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the carboxylic acid and bromine handle.

Critical Analysis & Troubleshooting

  • Self-Cyclization: A common pitfall during activation of the carboxylic acid (e.g., using EDC/NHS) is the intramolecular attack of the secondary aniline nitrogen onto the activated ester, forming a beta-lactam or related cyclic species.

    • Mitigation: Use N-protection (e.g., Boc or Fmoc) on the aniline nitrogen if C-terminus activation is required, or perform the Suzuki coupling before amide coupling.

  • Oxidation Sensitivity: The secondary amine is susceptible to oxidation. Store the intermediate under inert atmosphere (Argon) and away from light.

References

  • Basics of Aza-Michael Addition

    • Title: The Aza-Michael Reaction:
    • Source:Current Organic Chemistry
    • URL:[Link]

  • Beta-Amino Acids in Drug Design

    • Title: -Amino Acids in Drug Discovery
    • Source:Future Medicinal Chemistry
    • URL:[Link]

  • Integrin Antagonists (RGD Mimetics)

    • Title: Small-Molecule Integrin Antagonists in Cancer Therapy
    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

  • Suzuki Coupling on Anilines

    • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Drug Discovery
    • Source:Chemical Reviews
    • URL:[Link]

Sources

N-(3-Bromophenyl)-beta-alanine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(3-Bromophenyl)-β-alanine

Abstract

This technical guide provides a comprehensive overview of N-(3-Bromophenyl)-β-alanine, a substituted non-proteinogenic amino acid of significant interest to the chemical and pharmaceutical research communities. While its parent compound, β-alanine, is well-studied for its physiological roles, the introduction of a bromophenyl moiety offers a versatile chemical handle for further derivatization, positioning it as a valuable building block in medicinal chemistry and drug development. This document details the compound's fundamental properties, outlines a robust and logical synthetic pathway, discusses analytical characterization techniques, explores its potential applications, and provides essential safety information. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their discovery pipelines.

Chemical Identity and Core Properties

N-(3-Bromophenyl)-β-alanine, with the molecular formula C₉H₁₀BrNO₂, is a derivative of β-alanine where a 3-bromophenyl group is attached to the amino nitrogen. This substitution significantly alters the parent molecule's polarity, reactivity, and potential biological interactions. While specific experimental data for the N-substituted title compound is sparse in publicly available literature, its properties can be reliably inferred from its constituent parts and related analogs. For clarity, the properties of the isomeric and parent compounds found in the literature are presented for context.

It is critical to distinguish N-(3-Bromophenyl)-β-alanine from its isomers, such as (R)-3-Amino-3-(3-bromophenyl)propanoic acid, where the bromophenyl group is on the β-carbon, not the nitrogen.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO₂[1]
Molecular Weight ~244.09 g/mol [1]
IUPAC Name 3-((3-bromophenyl)amino)propanoic acid-
CAS Number Not explicitly assigned; context from isomers.-
Related CAS Number 788153-27-5 ((R)-3-Amino-3-(3-bromophenyl)propanoic acid)[2]
Related CAS Number 117391-50-1 (DL-β-(3-Bromophenyl)alanine)[1]
Appearance (Predicted) White to off-white solid
Storage (Recommended) Sealed in a dry environment at room temperature.

Synthesis and Structural Elucidation

The synthesis of N-(3-Bromophenyl)-β-alanine can be efficiently achieved via an aza-Michael addition, a reliable and well-established reaction in organic chemistry. This approach involves the conjugate addition of an amine (3-bromoaniline) to an α,β-unsaturated carbonyl compound (such as methyl acrylate), followed by saponification of the resulting ester.

Proposed Synthetic Pathway

The proposed two-step synthesis offers high yields and straightforward purification. The choice of 3-bromoaniline as a starting material directly incorporates the required functional group, which can serve as a key site for subsequent modifications (e.g., Suzuki or Buchwald-Hartwig couplings) in a drug discovery program.

Synthetic_Pathway cluster_reactants Starting Materials Reactant1 3-Bromoaniline Step1 Aza-Michael Addition (e.g., Reflux in Methanol) Reactant2 Methyl Acrylate Intermediate Methyl 3-((3-bromophenyl)amino)propanoate Step2 Saponification (1. NaOH, H₂O/THF 2. HCl workup) Product N-(3-Bromophenyl)-β-alanine Step1->Intermediate Step2->Product

Caption: Proposed synthesis of N-(3-Bromophenyl)-β-alanine.
Experimental Protocol: Synthesis

This protocol is a representative, self-validating workflow. Researchers should perform appropriate safety assessments before implementation.

Step 1: Synthesis of Methyl 3-((3-bromophenyl)amino)propanoate (Intermediate)

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromoaniline (1.0 eq) and methyl acrylate (1.2 eq).

  • Solvent: Add methanol as the solvent (approx. 5 M concentration). The use of a polar protic solvent facilitates the nucleophilic addition.

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester intermediate.

Step 2: Saponification to N-(3-Bromophenyl)-β-alanine (Final Product)

  • Hydrolysis: Dissolve the purified ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add sodium hydroxide (2.0 eq, as a 1M aqueous solution).

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the disappearance of the ester by TLC.

  • Acidification: Cool the flask in an ice bath and carefully acidify the mixture to pH ~2-3 with 1M hydrochloric acid. The product will precipitate out of the solution.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts. Dry the product under vacuum to yield N-(3-Bromophenyl)-β-alanine. Purity can be assessed by NMR and melting point analysis.

Analytical Characterization Workflow

Confirmation of the final product's identity and purity is paramount. A standard workflow involves spectroscopic analysis.

Characterization_Workflow Start Purified Solid Product NMR ¹H and ¹³C NMR Spectroscopy (in DMSO-d₆ or CDCl₃) Confirms covalent structure and purity. Start->NMR MS Mass Spectrometry (ESI) Confirms molecular weight (M+H)⁺ and (M-H)⁻. Start->MS FTIR FTIR Spectroscopy Identifies key functional groups (C=O, N-H, C-Br). Start->FTIR MP Melting Point Analysis Assesses purity. Start->MP End Verified Structure & Purity NMR->End MS->End FTIR->End MP->End

Caption: Workflow for analytical characterization.
  • ¹H NMR: Expected signals would include aromatic protons in the 6.8-7.5 ppm range, and two characteristic triplets for the -CH₂-CH₂- backbone of the β-alanine moiety.

  • ¹³C NMR: Would confirm the presence of 9 distinct carbon environments, including the carbonyl carbon (~170-175 ppm) and the aromatic carbons.

  • Mass Spectrometry: Electrospray ionization (ESI) would show a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br) in the parent ion peak, confirming its presence.

Applications in Drug Development and Research

While direct applications of N-(3-Bromophenyl)-β-alanine are not extensively documented, its structure suggests significant potential as a versatile building block and scaffold in medicinal chemistry.

Role as a Chemical Scaffold

β-Alanine itself is a naturally occurring amino acid that serves as a precursor to carnosine, a dipeptide with important intracellular buffering and antioxidant properties.[3][4] Its non-proteinogenic nature and flexible three-carbon backbone make it an attractive linker or spacer in the design of bioactive molecules, connecting two pharmacophores without a chiral center.[5]

Utility of the Bromophenyl Moiety

The 3-bromophenyl group is a key feature for synthetic utility. The carbon-bromine bond provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the systematic and efficient diversification of the scaffold to build libraries of compounds for screening.

Drug_Discovery_Logic cluster_groups Key Functional Groups Core N-(3-Bromophenyl)-β-alanine (Core Scaffold) Carboxyl Carboxylic Acid (Amide coupling, esterification) Core->Carboxyl Amine Secondary Amine (Alkylation, acylation) Core->Amine Bromo Aryl Bromide (Cross-coupling reactions) Core->Bromo App Library of Novel Derivatives for Biological Screening Carboxyl->App Diversification Amine->App Diversification Bromo->App Diversification

Caption: Role as a versatile scaffold in drug discovery.
Potential Therapeutic Areas

Derivatives of β-alanine are being investigated for various therapeutic benefits. Supplementation can enhance physical performance and may offer resilience against neurological stressors.[4][6] Phenylalanine analogs, such as 3-Borono-l-phenylalanine, are explored in targeted cancer therapies.[7] By combining the β-alanine backbone with the synthetically versatile bromophenyl group, N-(3-Bromophenyl)-β-alanine serves as an excellent starting point for developing novel compounds targeting a wide range of biological pathways.

Safety and Handling

While no specific safety data exists for N-(3-Bromophenyl)-β-alanine, data from closely related isomers provides a strong basis for handling procedures.

  • Hazard Statements: (R)-3-Amino-3-(3-bromophenyl)propanoic acid is classified with GHS hazard statements indicating it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Precautionary Statements: Standard laboratory precautions should be taken.[2]

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE): Always use safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. Work in a well-ventilated area or a chemical fume hood.

Conclusion

N-(3-Bromophenyl)-β-alanine represents a strategically functionalized building block for chemical and pharmaceutical research. Its straightforward synthesis, combined with three distinct points for chemical modification—the carboxylic acid, the secondary amine, and the aryl bromide—makes it a high-value scaffold for generating diverse molecular libraries. Its potential applications are rooted in the established biological significance of the β-alanine core and the synthetic versatility of the bromophenyl group. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their research and development programs.

References

  • DL-β-(3-Bromophenyl)alanine - Oakwood Chemical. Available at: [Link]

  • β-Alanine - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • β-Alanine - Wikipedia. Available at: [Link]

  • Advances in the synthesis of β-alanine - PMC - PubMed Central. Available at: [Link]

  • 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem. Available at: [Link]

  • 3-Amino-3-(4-bromophenyl)propanoic acid | C9H10BrNO2 | CID 554034 - PubChem. Available at: [Link]

  • Boc-beta-Ala-OH [3303-84-2] - Aapptec Peptides. Available at: [Link]

  • BETA-Alanine Process Introduction - Nanjing Chemical Material Corp. Available at: [Link]

  • Evaluation of 3-Borono-l-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent - MDPI. Available at: [Link]

  • The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers - PubMed. Available at: [Link]

  • Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet - PMC. Available at: [Link]

Sources

Unveiling the Neuromodulatory Potential of N-(3-Bromophenyl)-beta-alanine: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Scrutinizing a Novel Neuromodulator

N-(3-Bromophenyl)-beta-alanine emerges from the vast chemical space of neuroactive compounds as a molecule of significant interest for researchers in neuropharmacology and drug development. As a derivative of the endogenous amino acid beta-alanine, its structural architecture—a beta-alanine core functionalized with a lipophilic 3-bromophenyl moiety—suggests a nuanced interaction with key players in central nervous system (CNS) signaling. Beta-alanine itself is not a proteinogenic amino acid but plays crucial roles as a neurotransmitter and a precursor to the dipeptide carnosine[1][2][3]. This guide delineates a comprehensive biological activity profile of N-(3-Bromophenyl)-beta-alanine, postulating its mechanism of action based on the established pharmacology of its parent molecule and related N-aryl-beta-alanine analogs. We will explore its potential as a modulator of inhibitory neurotransmitter receptors and transporters, providing a strategic framework and detailed experimental protocols for its preclinical characterization.

The Foundation: Beta-Alanine's Role in the CNS

To comprehend the potential biological activities of N-(3-Bromophenyl)-beta-alanine, it is imperative to first understand the physiological functions of beta-alanine. Beyond its well-documented role in enhancing athletic performance through the synthesis of muscle carnosine, beta-alanine exhibits direct neuromodulatory effects[1][2][3]. It is a known agonist at strychnine-sensitive glycine receptors and GABA-A receptors, two of the primary inhibitory neurotransmitter receptors in the CNS[1][4][5][6]. Furthermore, beta-alanine interacts with the taurine transporter (TauT), a critical regulator of cellular osmolarity and taurine homeostasis[2][7][8][9]. The introduction of the 3-bromophenyl group is a strategic chemical modification anticipated to modulate the potency, selectivity, and pharmacokinetic profile of the parent beta-alanine molecule.

Hypothesized Biological Target I: Glycine Receptor Modulation

Glycine receptors (GlyRs) are ligand-gated chloride ion channels that mediate fast inhibitory neurotransmission, predominantly in the spinal cord and brainstem. Their dysfunction is implicated in various neurological disorders, including hyperekplexia and certain types of epilepsy. Beta-alanine is a known agonist at GlyRs, albeit with lower potency than glycine[1].

Scientific Rationale for Investigation

The addition of the lipophilic 3-bromophenyl group to the beta-alanine scaffold is hypothesized to enhance its affinity for the glycine receptor. This is a common observation in medicinal chemistry, where increased lipophilicity can lead to improved binding within hydrophobic pockets of receptor proteins. The bromine atom, being an electron-withdrawing group, may also influence the electronic distribution of the molecule, potentially affecting its interaction with key amino acid residues in the GlyR binding site.

Experimental Workflow: Characterizing GlyR Activity

A systematic investigation of N-(3-Bromophenyl)-beta-alanine's activity at glycine receptors would involve a multi-tiered approach, progressing from in vitro binding and functional assays to cellular and in vivo models.

GlyR_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Models binding_assay Radioligand Binding Assay (³H-Strychnine) functional_assay Two-Electrode Voltage Clamp (Xenopus Oocytes) binding_assay->functional_assay Determine Affinity (Ki) patch_clamp Whole-Cell Patch Clamp (Cultured Neurons) functional_assay->patch_clamp Characterize Agonist/Antagonist Profile (EC₅₀/IC₅₀) calcium_imaging Fluorescent Calcium Imaging (GlyR-expressing cells) patch_clamp->calcium_imaging Confirm Cellular Activity startle_response Prepulse Inhibition of Startle (Rodent Model) calcium_imaging->startle_response Assess Sensorimotor Gating pain_model Formalin-induced Pain Model (Rodent Model) startle_response->pain_model Evaluate Analgesic Potential

Figure 1: Experimental workflow for characterizing the activity of N-(3-Bromophenyl)-beta-alanine at glycine receptors.

Detailed Experimental Protocols

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity (Ki) of N-(3-Bromophenyl)-beta-alanine for the glycine receptor.

  • Methodology:

    • Prepare membranes from cells transiently or stably expressing the human α1 glycine receptor subunit.

    • Incubate the membranes with a constant concentration of the radiolabeled glycine receptor antagonist, [³H]-strychnine.

    • Add increasing concentrations of unlabeled N-(3-Bromophenyl)-beta-alanine.

    • After incubation, separate bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the Ki value from the IC₅₀ value (the concentration of the compound that inhibits 50% of specific [³H]-strychnine binding) using the Cheng-Prusoff equation.

2. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

  • Objective: To characterize the functional activity (agonist, antagonist, or modulator) of N-(3-Bromophenyl)-beta-alanine at glycine receptors.

  • Methodology:

    • Inject Xenopus laevis oocytes with cRNA encoding the human α1 glycine receptor subunit.

    • After 2-5 days of expression, place the oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential.

    • Perfuse the oocyte with a control solution followed by solutions containing increasing concentrations of N-(3-Bromophenyl)-beta-alanine.

    • Record the resulting chloride currents.

    • To test for antagonistic activity, co-apply the compound with a known concentration of glycine.

    • Construct concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Hypothesized Biological Target II: GABA-A Receptor Modulation

GABA-A receptors are the major inhibitory neurotransmitter receptors in the mammalian brain. They are pentameric ligand-gated ion channels that are permeable to chloride ions. Their modulation is a key mechanism for many anxiolytic, sedative, and anticonvulsant drugs. Beta-alanine can act as a partial agonist at GABA-A receptors[4][5][6].

Scientific Rationale for Investigation

Similar to glycine receptors, the lipophilic 3-bromophenyl substituent may enhance the affinity of the beta-alanine scaffold for the GABA-A receptor. The diverse subunit composition of GABA-A receptors offers multiple potential binding sites, and the N-aryl substitution could confer selectivity for specific receptor subtypes, leading to a more refined pharmacological profile compared to the non-selective action of beta-alanine.

Experimental Workflow: Assessing GABA-A Receptor Interaction

The investigation of GABA-A receptor activity will parallel the approach used for glycine receptors, employing binding and functional assays.

GABAA_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Models binding_assay Radioligand Binding Assay (³H-Muscimol or ³H-Flunitrazepam) functional_assay Two-Electrode Voltage Clamp (Xenopus Oocytes) binding_assay->functional_assay Determine Affinity (Ki) patch_clamp Whole-Cell Patch Clamp (Cultured Neurons) functional_assay->patch_clamp Characterize Agonist/Antagonist/Modulator Profile flux_assay Chloride Flux Assay (GABA-A expressing cells) patch_clamp->flux_assay Confirm Cellular Activity anxiety_model Elevated Plus Maze (Rodent Model) flux_assay->anxiety_model Evaluate Anxiolytic Potential seizure_model Pentylenetetrazol-induced Seizure (Rodent Model) anxiety_model->seizure_model Assess Anticonvulsant Activity

Figure 2: Experimental workflow for characterizing the activity of N-(3-Bromophenyl)-beta-alanine at GABA-A receptors.

Detailed Experimental Protocols

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity of N-(3-Bromophenyl)-beta-alanine to different sites on the GABA-A receptor.

  • Methodology:

    • Orthosteric Site: Use [³H]-Muscimol (an agonist) or [³H]-Gabazine (an antagonist) in competition binding assays with membranes from cells expressing relevant GABA-A receptor subtypes.

    • Benzodiazepine Site: Use [³H]-Flunitrazepam to assess allosteric modulation.

    • The protocol is analogous to the glycine receptor binding assay.

2. Electrophysiological Recordings:

  • Objective: To functionally characterize the interaction of N-(3-Bromophenyl)-beta-alanine with GABA-A receptors.

  • Methodology:

    • Utilize TEVC in Xenopus oocytes or whole-cell patch-clamp recordings from cultured neurons or cell lines expressing specific GABA-A receptor subunit combinations.

    • Apply the compound alone to test for direct agonism.

    • Co-apply with GABA to assess positive or negative allosteric modulation.

Hypothesized Biological Target III: Taurine Transporter (TauT) Inhibition

The taurine transporter (TauT) is responsible for the cellular uptake of taurine and is also known to transport beta-alanine[2][7][8][9]. Inhibition of TauT can lead to increased extracellular taurine levels, which can have neuroprotective effects.

Scientific Rationale for Investigation

The structural similarity of N-(3-Bromophenyl)-beta-alanine to known substrates of TauT suggests it may act as a competitive inhibitor. The bulky bromophenyl group could sterically hinder the translocation of the molecule, leading to a blockade of the transporter.

Experimental Workflow: Investigating TauT Inhibition

The primary method to assess TauT activity is through substrate uptake assays.

TauT_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Models uptake_assay Radiolabeled Substrate Uptake Assay (³H-Taurine or ³H-beta-alanine) cell_viability Cell Viability Assay under Oxidative Stress uptake_assay->cell_viability Determine IC₅₀ for uptake inhibition neuroprotection_model Ischemia-Reperfusion Injury Model (Rodent Model) cell_viability->neuroprotection_model Assess Neuroprotective Effects

Figure 3: Experimental workflow for characterizing the inhibitory activity of N-(3-Bromophenyl)-beta-alanine on the taurine transporter.

Detailed Experimental Protocol

1. Radiolabeled Substrate Uptake Assay:

  • Objective: To determine the inhibitory potency (IC₅₀) of N-(3-Bromophenyl)-beta-alanine on the taurine transporter.

  • Methodology:

    • Culture cells endogenously expressing or engineered to overexpress the human taurine transporter.

    • Pre-incubate the cells with increasing concentrations of N-(3-Bromophenyl)-beta-alanine.

    • Add a constant concentration of radiolabeled substrate (e.g., [³H]-taurine or [³H]-beta-alanine).

    • After a defined incubation period, wash the cells to remove extracellular radiolabel.

    • Lyse the cells and quantify the intracellular radioactivity using liquid scintillation counting.

    • Calculate the IC₅₀ value from the concentration-inhibition curve.

Quantitative Data Summary

As this guide outlines a proposed investigational plan, no experimental data for N-(3-Bromophenyl)-beta-alanine is currently available. The following table provides a template for summarizing the key quantitative parameters that would be obtained from the described experiments.

ParameterBiological TargetExperimental AssayExpected Value
Ki Glycine Receptor (α1)[³H]-Strychnine BindingTBD (nM or µM)
EC₅₀/IC₅₀ Glycine Receptor (α1)Two-Electrode Voltage ClampTBD (nM or µM)
Ki GABA-A Receptor (α1β2γ2)[³H]-Muscimol BindingTBD (nM or µM)
EC₅₀/IC₅₀ GABA-A Receptor (α1β2γ2)Two-Electrode Voltage ClampTBD (nM or µM)
IC₅₀ Taurine Transporter (TauT)[³H]-Taurine UptakeTBD (nM or µM)

Conclusion and Future Directions

N-(3-Bromophenyl)-beta-alanine represents a promising chemical entity for the development of novel neuromodulatory agents. Based on the known pharmacology of its parent compound, beta-alanine, we have constructed a robust hypothesis-driven framework for the comprehensive evaluation of its biological activity profile. The proposed experimental workflows, from in vitro target engagement to in vivo proof-of-concept studies, provide a clear and logical path for elucidating its mechanism of action. The key to unlocking the therapeutic potential of this molecule lies in systematically investigating its interactions with glycine receptors, GABA-A receptors, and the taurine transporter. The data generated from these studies will be instrumental in determining its potency, selectivity, and potential therapeutic applications in neurological and psychiatric disorders.

References

  • Baliou, S., et al. (2021). The Role of Taurine in the Central Nervous System and the Modulation of Neuronal Excitability. Journal of Clinical Medicine, 10(12), 2587. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Wu, C., et al. (2005). Dual activation of GABA-A and glycine receptors by beta-alanine: inverse modulation by progesterone and 5 alpha-pregnan-3 alpha-ol-20-one. Brain Research, 1057(1-2), 101–109. [Link]

  • Ye, X., et al. (2021). Molecular basis of human taurine transporter uptake and inhibition. Nature Communications, 12(1), 5871. [Link]

  • Trexler, E. T., et al. (2015). International society of sports nutrition position stand: Beta-Alanine. Journal of the International Society of Sports Nutrition, 12, 30. [Link]

  • Johnston, G. A. (2013). GABAA receptor pharmacology. Pharmacology & Therapeutics, 140(3), 253–264. [Link]

  • Kinney, G. G., et al. (2003). The glycine transporter type 1 inhibitor N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine potentiates NMDA receptor-mediated responses in vivo and produces an antipsychotic profile in rodent behavior. The Journal of Neuroscience, 23(20), 7586–7591. [Link]

  • Olsen, R. W., & Sieghart, W. (2009). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141–148. [Link]

  • PubChem. (n.d.). DL-β-(3-Bromophenyl)alanine. Retrieved February 5, 2026, from [Link]

  • Rajendra, S., et al. (1997). The glycine receptor. Pharmacology & Therapeutics, 73(2), 121–146. [Link]

  • Satsu, H., et al. (1999). Taurine and beta-alanine transport in an established human kidney cell line derived from the proximal tubule. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1417(1), 123–132. [Link]

  • Schlitzer, M., & Dahse, H. M. (2000). Structure activity relationship of antiproliferative N-acyl-beta-alanine amides. Anticancer Research, 20(6B), 4431–4434. [Link]

  • Tappaz, M. L. (2011). The taurine transporter: a new player in the regulation of osmolality and cell volume in the brain. Journal of Neurochemistry, 118(1), 1–4. [Link]

  • Wu, F. S., et al. (1993). Dual activation of GABAA and glycine receptors by beta-alanine: inverse modulation by progesterone and 5 alpha-pregnan-3 alpha-ol-20-one. European Journal of Pharmacology, 246(2), 121–128. [Link]

Sources

Physiochemical Characteristics of Brominated Beta-Alanine Analogs: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of brominated


-alanine analogs, focusing on their physiochemical behavior, stability profiles, and utility in medicinal chemistry.

Executive Summary

Brominated


-alanine analogs represent a specialized class of non-proteinogenic amino acids used to modulate the pharmacokinetic and pharmacodynamic profiles of peptidomimetics. Unlike their non-halogenated counterparts, these analogs introduce significant steric bulk and lipophilicity while altering local electronic density via the heavy atom effect.

This guide focuses on two primary structural classes:

  • 
    -Bromo-
    
    
    
    -alanine (2-bromo-3-aminopropanoic acid):
    A reactive building block where the halogen is adjacent to the carboxylate.
  • Side-chain Brominated

    
    -amino acids:  Such as 4-bromo-
    
    
    
    -homophenylalanine, used for exploiting halogen bonding in protein-ligand interactions.

Structural & Electronic Landscape

The introduction of a bromine atom into the


-alanine scaffold fundamentally alters its electronic landscape through inductive effects and the creation of "sigma holes."
Inductive Effects and pKa Shifts

Bromine is highly electronegative (


), exerting a strong electron-withdrawing inductive effect (-I). The magnitude of this effect depends on the distance from the ionizable group.
  • Carboxyl Group (Acidity): In

    
    -bromo-
    
    
    
    -alanine, the bromine is geminal to the carboxyl group. This stabilizes the carboxylate anion significantly, lowering the
    
    
    relative to unsubstituted
    
    
    -alanine.
  • Amino Group (Basicity): The inductive withdrawal reduces the electron density on the nitrogen lone pair, thereby lowering the

    
     of the conjugate acid (ammonium species).
    

Table 1: Comparative Physiochemical Properties (Theoretical & Experimental)

CompoundStructure

(COOH)

(NH

)
LogP (Est.)

-Alanine

3.6010.19-3.05

-Bromo-

-alanine

~2.2 - 2.5~8.5 - 9.0-1.80
4-Br-

-Homophenylalanine
Side-chain brominated3.409.80+1.20

*Values estimated based on Hammett substituent constants and comparative halo-acid data.

The Sigma Hole and Halogen Bonding

A critical feature of brominated analogs is the Sigma Hole —a region of positive electrostatic potential on the extension of the C-Br bond axis.

  • Mechanism: The electron density is anisotropic; while the equatorial region of the bromine is negative, the distal tip is electron-deficient.

  • Drug Design Utility: This allows the bromine to act as a Lewis acid, forming highly directional non-covalent interactions (Halogen Bonds) with Lewis bases (e.g., carbonyl oxygens, histidine nitrogens) in the target protein.

Stability & Reactivity Profiles

The position of the bromine atom dictates the stability of the free amino acid.

The Aziridine Trap (Self-Validation Warning)

Researchers must be cautious of intramolecular cyclization .

  • 
    -Bromo amines:  If a bromine is placed beta to the amine (e.g., 3-bromo-3-aminopropanoic acid), the nitrogen lone pair can displace the bromide via an intramolecular 
    
    
    
    reaction, forming a highly reactive aziridine ring.
  • 
    -Bromo-
    
    
    
    -alanine:
    In this isomer, the amine is gamma to the bromine. Formation of a 3-membered aziridine is geometrically disfavored compared to the beta-position, making
    
    
    -bromo analogs isolable but still electrophilic.
Visualization: Stability & Degradation Pathways

StabilityPathways BetaAla Beta-Alanine Scaffold AlphaBr Alpha-Bromo-Beta-Alanine (Isolable, Reactive) BetaAla->AlphaBr Alpha-Bromination BetaBr Beta-Bromo-Beta-Alanine (Transient) BetaAla->BetaBr Beta-Bromination Aziridine Aziridine Formation (High Toxicity Risk) AlphaBr->Aziridine Slow/Disfavored Peptide Stable Peptidomimetic AlphaBr->Peptide Coupling Reaction BetaBr->Aziridine Fast Intramolecular Sn2

Figure 1: Stability pathways distinguishing isolable alpha-bromo analogs from unstable beta-bromo species prone to aziridine formation.

Experimental Characterization Protocols

To validate the physiochemical properties of a newly synthesized brominated analog, the following self-validating protocols are recommended.

Potentiometric pKa Determination

Why: Accurate


 values are essential for predicting ionization state at physiological pH (7.4).

Protocol:

  • Preparation: Dissolve 0.05 mmol of the brominated analog in 20 mL of degassed water containing 0.1 M KCl (to maintain ionic strength).

  • Titration: Perform titration using 0.1 M carbonate-free NaOH under nitrogen atmosphere at 25°C.

  • Data Processing: Use the Bjerrum method or Gran plots to determine equivalence points.

    • Self-Check: The first equivalence point (COOH) should be sharper and occur at lower pH than unsubstituted

      
      -alanine. If the curve drifts, check for hydrolysis of the C-Br bond (bromide release).
      
Lipophilicity Assessment (Shake-Flask Method)

Why: Bromination increases lipophilicity, affecting membrane permeability.

Protocol:

  • System: n-Octanol/Phosphate Buffer (pH 7.4).

  • Equilibration: Saturate both phases with each other for 24 hours prior to use.

  • Partitioning: Dissolve compound in the aqueous phase. Add octanol. Shake for 4 hours at 25°C.

  • Quantification: Separate phases and analyze concentration in both via HPLC (UV detection at 210 nm).

  • Calculation:

    
    .
    
X-Ray Crystallography for Halogen Bonding

Why: To confirm the existence of sigma-hole interactions in solid state.

Workflow Visualization:

CrystallographyFlow Synth Synthesize Analog (>98% Purity) Cryst Vapor Diffusion Crystallization (Solvent: MeOH/H2O) Synth->Cryst Xray X-Ray Diffraction (Cryo-cooling 100K) Cryst->Xray Analysis Analyze Bond Angles Xray->Analysis Decision C-Br...O Angle ≈ 180°? Analysis->Decision Halogen Bond Confirmed Halogen Bond Confirmed Decision->Halogen Bond Confirmed Yes Crystal Packing Artifact Crystal Packing Artifact Decision->Crystal Packing Artifact No

Figure 2: Decision tree for validating halogen bond interactions via crystallography.

Applications in Drug Development[1][2][3][4]

Proteolytic Stability

Brominated


-peptides exhibit enhanced resistance to proteases. The bulky bromine atom prevents the substrate from fitting into the active site of typical peptidases, extending the half-life of the drug candidate.
Selectivity via Sigma Holes

In the development of integrin inhibitors, 4-bromo-


-phenylalanine derivatives have been shown to increase selectivity. The bromine atom forms a specific halogen bond with backbone carbonyls in the receptor, a specific interaction that a methyl or chloro substituent (lacking the appropriate sigma hole magnitude) cannot replicate.

References

  • Structure and Stability

    • Theoretical Study of

      
      /
      
      
      
      -Alanine and Their Protonated Complexes. (2025).[1][2][3][4] ResearchGate.
  • Halogen Bonding in Drug Design

    • Halogen Bond: Its Role beyond Drug–Target Binding Affinity.[5] (2013).[6][7] ACS Publications.

  • Synthesis & Properties

    • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features. (2021).[8][7][9] MDPI.

  • General

    
    -Alanine Data: 
    
    • 
      -Alanine - NIST WebBook. National Institute of Standards and Technology. 
      

Sources

A Senior Application Scientist's Guide to the Synthesis of N-Substituted β-Alanines

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Substituted β-Alanines

N-substituted β-alanines are a critical class of non-proteinogenic amino acids that serve as indispensable building blocks in medicinal chemistry and materials science. Their structural uniqueness, characterized by an amino group at the β-position, imparts distinct conformational properties to peptides and other macromolecules. This structural feature is pivotal in the design of peptidomimetics, where N-substituted β-alanines can induce stable secondary structures, such as helices and turns, and enhance resistance to enzymatic degradation. Consequently, these compounds are integral to the development of novel therapeutics, including protease inhibitors, antimicrobial peptides, and anticancer agents. Furthermore, their utility extends to the synthesis of functional polymers and other advanced materials. This guide provides an in-depth review of the principal synthetic methodologies for preparing N-substituted β-alanines, offering field-proven insights into experimental choices and detailed protocols to empower researchers in their synthetic endeavors.

I. Aza-Michael Addition: A Cornerstone of N-Substituted β-Alanine Synthesis

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, stands as one of the most direct and widely employed methods for the synthesis of N-substituted β-alanines. The reaction is prized for its atom economy and generally mild conditions.

Mechanistic Considerations and Experimental Causality

The reaction proceeds through the nucleophilic attack of an amine on the β-carbon of an electron-deficient alkene, such as an acrylate ester. The choice of acrylate derivative, solvent, and catalyst can significantly influence the reaction's efficiency and selectivity.

  • Substrate Selection: Methyl or ethyl acrylates are common starting materials due to their commercial availability and reactivity. The use of trimethylsilyl acrylate is particularly advantageous as the silyl ester can be readily hydrolyzed under mild conditions to afford the corresponding carboxylic acid, often simplifying the workup procedure.[1]

  • Solvent and Catalyst: While the reaction can proceed without a catalyst, particularly with more nucleophilic amines, the use of a base or Lewis acid can accelerate the reaction.[2] Interestingly, solvent-free conditions have also proven effective, offering a greener alternative by stirring the amine and acrylate together at room temperature.[1] For less reactive amines or to achieve higher yields in shorter reaction times, microwave irradiation has emerged as a powerful tool, significantly accelerating the rate of addition.[3][4]

Experimental Protocols
  • Reaction Setup: In a round-bottom flask, combine the desired primary or secondary amine (1.0 equivalent) and the acrylate ester (e.g., methyl acrylate, 1.1 equivalents).

  • Reaction Execution: Stir the neat mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to yield the N-substituted β-alanine ester.

  • Reaction Setup: In a 10-mL glass microwave reaction vessel equipped with a stir bar, dissolve the amine (1.0 equivalent) and the α,β-unsaturated ester (1.1-1.2 equivalents) in a minimal amount of a suitable solvent, such as methanol.

  • Reaction Execution: Seal the vessel and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 80-120 °C) for a specified time (typically 10-30 minutes).

  • Workup and Purification: After cooling the vessel, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Data Presentation: Aza-Michael Addition
AmineAcrylateConditionsYield (%)Reference
BenzylamineMethyl acrylateNeat, rt, 2h95[1]
PyrrolidineMethyl acrylateNeat, rt, 15min98[1]
BenzylamineMethyl acrylateMeOH, MW, 80°C, 10min95[3]
(S)-(-)-α-MethylbenzylamineMethyl acrylateMeOH, MW, 80°C, 10min95[3]

II. Reductive Amination of β-Keto Esters: A Versatile Approach

Reductive amination of β-keto esters provides a powerful and versatile route to N-substituted β-alanines. This two-step, one-pot process involves the formation of an enamine or imine intermediate, followed by its reduction.

Mechanistic Insights and Strategic Advantages

The reaction is initiated by the condensation of a primary or secondary amine with the ketone moiety of the β-keto ester to form an enamine or iminium ion. This intermediate is then reduced in situ by a hydride reagent.

  • Choice of Reducing Agent: The selection of the reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is mild enough not to reduce the ester functionality and is selective for the iminium ion over the ketone starting material.[5] This selectivity allows for a one-pot procedure where the amine, keto ester, and reducing agent are all present from the start. Sodium cyanoborohydride (NaBH₃CN) is another effective reagent, though it is more toxic.

  • Reaction Conditions: The reaction is typically carried out in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). The addition of a catalytic amount of acetic acid can accelerate the formation of the enamine/iminium ion intermediate, thereby increasing the overall reaction rate.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride[5]
  • Reaction Setup: To a solution of the β-keto ester (1.0 equivalent) and the amine (1.0-1.2 equivalents) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 equivalents) in portions at room temperature under a nitrogen atmosphere.

  • Reaction Execution: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Workflow: Reductive Amination

G cluster_reactants Reactants cluster_reagents Reagents beta_keto_ester β-Keto Ester enamine_intermediate Enamine/Iminium Ion Intermediate beta_keto_ester->enamine_intermediate Condensation amine Amine amine->enamine_intermediate reducing_agent NaBH(OAc)₃ n_substituted_beta_alanine N-Substituted β-Alanine Ester reducing_agent->n_substituted_beta_alanine solvent DCE enamine_intermediate->n_substituted_beta_alanine Reduction

Caption: Reductive amination workflow.

III. Ring-Opening of β-Lactones and β-Lactams

The nucleophilic ring-opening of four-membered heterocyclic compounds, specifically β-lactones and β-lactams, presents another viable synthetic strategy. These reactions leverage the inherent ring strain of the starting materials to drive the formation of the desired product.

Rationale and Mechanistic Pathway

Amines can act as nucleophiles, attacking the carbonyl carbon of a β-lactone or β-lactam. This results in the cleavage of the acyl-oxygen or acyl-nitrogen bond, respectively, to furnish the corresponding N-substituted β-alanine.

  • β-Lactones: The reaction of an amine with β-propiolactone is a direct method for synthesizing β-alanines. The regioselectivity of the attack (at the β-carbon versus the carbonyl carbon) can be influenced by the nature of the amine and the reaction conditions. For the synthesis of N-substituted β-alanines, attack at the carbonyl carbon is desired.

  • β-Lactams (2-Azetidinones): The aminolysis of β-lactams is a well-established reaction. The reactivity of the β-lactam ring is influenced by the substituents on the nitrogen and carbon atoms of the ring. This method is particularly useful for accessing β-alaninamides, which can then be hydrolyzed to the corresponding carboxylic acids if desired.

Experimental Protocol: Ring-Opening of β-Propiolactone with an Amine
  • Reaction Setup: In a sealed tube or pressure vessel, combine β-propiolactone (1.0 equivalent) with the desired amine (1.0-1.5 equivalents) in a suitable solvent such as acetonitrile or in the absence of a solvent.

  • Reaction Execution: Heat the mixture to a temperature between 50-100 °C. The reaction progress should be monitored carefully due to the potential for polymerization of the β-propiolactone.

  • Workup and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified by crystallization or column chromatography.

IV. Asymmetric Synthesis of N-Substituted β-Alanines

The synthesis of enantiomerically pure N-substituted β-alanines is of paramount importance for their application in pharmaceuticals. Several strategies have been developed to achieve high levels of stereocontrol.

Key Asymmetric Methodologies
  • Catalytic Asymmetric Conjugate Addition: The use of chiral catalysts in the aza-Michael reaction can induce enantioselectivity. Chiral Lewis acids, organocatalysts, and transition metal complexes have all been successfully employed to catalyze the addition of amines to α,β-unsaturated esters with high enantiomeric excess.

  • Asymmetric Reductive Amination: The enantioselective reduction of the enamine/iminium intermediate in the reductive amination of β-keto esters is another powerful approach. Chiral ruthenium-diphosphine complexes, such as Ru-ClMeOBIPHEP, have been shown to be highly effective for the direct reductive amination of β-keto esters with ammonium acetate, affording β-amino esters with excellent enantioselectivities.[6]

  • Use of Chiral Auxiliaries: Attaching a chiral auxiliary to either the amine or the acrylate substrate can direct the stereochemical outcome of the Michael addition. Subsequent removal of the auxiliary provides the enantiomerically enriched N-substituted β-alanine. Evans oxazolidinones are a classic example of chiral auxiliaries that have been successfully used in this context.

Visualizing the Asymmetric Synthesis Logic

G cluster_approaches Asymmetric Approaches Start Prochiral Substrate (e.g., Acrylate or β-Keto Ester) Transition_State Diastereomeric Transition States Start->Transition_State Catalyst Chiral Catalyst (Lewis Acid, Organocatalyst, Transition Metal Complex) Catalyst->Transition_State Auxiliary Chiral Auxiliary (Attached to Substrate) Auxiliary->Transition_State Reagent Chiral Reagent (e.g., Chiral Hydride Source) Reagent->Transition_State Product Enantiomerically Enriched N-Substituted β-Alanine Transition_State->Product Selective formation of one enantiomer

Caption: Logic of asymmetric synthesis.

V. Conclusion and Future Perspectives

The synthesis of N-substituted β-alanines is a dynamic field with a rich repertoire of synthetic methodologies. The aza-Michael addition and reductive amination of β-keto esters remain the most robust and versatile approaches, with continuous improvements in efficiency and selectivity driven by advancements in catalysis, including microwave-assisted synthesis and asymmetric catalysis. The ring-opening of strained heterocycles offers a complementary strategy, particularly for specific substitution patterns.

For the practicing scientist, the choice of synthetic route will be dictated by factors such as the desired substitution pattern, the scale of the synthesis, the required stereochemical purity, and the availability of starting materials. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for making informed decisions in the laboratory.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, particularly for asymmetric transformations. The expansion of the substrate scope to include more complex and functionally diverse amines and β-keto esters will also be a key area of investigation, further broadening the accessibility and utility of this important class of molecules in drug discovery and beyond.

References

  • Escalante, J., Carrillo-Morales, M., & Linzaga, I. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347. [Link]

  • Bravo-Altamirano, K., Montiel-Pérez, M., & Gnecco-Hernández, D. (2002). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. ARKIVOC, 2002(7), 76-81. [Link]

  • Escalante, J., Carrillo-Morales, M., & Linzaga, I. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Grossmann, A., & Luxenhofer, R. (2012). Living polymerization of N-substituted β-alanine N-carboxyanhydrides: kinetic investigations and preparation of an amphiphilic block copoly-β-peptoid. Macromolecular rapid communications, 33(19), 1714–1719. [Link]

  • Al-Zoubi, R. M., & Al-Mughaid, H. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Chemistry, 5(4), 2608-2617. [Link]

  • Wikipedia contributors. (2023, December 12). β-Alanine. In Wikipedia, The Free Encyclopedia. Retrieved February 5, 2026, from [Link]

  • Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., & Yamatoya, K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal chemistry, 5(7), 295-309. [Link]

  • Ferreira, P. M., Maia, H. L., & Monteiro, L. S. (2000). Synthesis of β-substituted alanines via Michael addition of nucleophiles to dehydroalanine derivatives. Journal of the Chemical Society, Perkin Transactions 1, (19), 3317-3324. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 5, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 5, 2026, from [Link]

  • Khachatryan, E. A., Stepanyan, L. A., Gevorgyan, H. R., Sargsyan, A. S., Hovhannisyan, A. M., Mkrtchyan, A. F., Malkov, A. V., & Saghyan, A. S. (2021). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry, 19(34), 7434-7442. [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved February 5, 2026, from [Link]

  • Zhang, X., & Li, Y. (2017). A Facile One-Pot Synthesis of Chiral β-Amino Esters. Synlett, 28(10), 1229-1232. [Link]

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Toxicity and safety data sheets for N-(3-Bromophenyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Toxicity and Safety of N-(3-Bromophenyl)-beta-alanine

Introduction

N-(3-Bromophenyl)-beta-alanine is a substituted beta-amino acid, a class of compounds gaining significant interest in medicinal chemistry and drug development for their unique structural properties and potential as building blocks for peptidomimetics and other novel therapeutics. As with any novel chemical entity, a thorough understanding of its toxicological profile and the implementation of robust safety protocols are paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides a comprehensive overview of the known safety and toxicity data for N-(3-Bromophenyl)-beta-alanine and its closely related isomers. Given the limited direct toxicological studies on this specific compound, this document synthesizes available data from safety data sheets (SDS) of structural analogs, extrapolates potential hazards based on its chemical class, and provides detailed protocols for safe handling and preliminary toxicity assessment. The causality behind each recommendation is explained to empower researchers to make informed decisions and foster a culture of safety.

Physicochemical and Structural Identity

Understanding the fundamental properties of a compound is the first step in a sound risk assessment. The data for N-(3-Bromophenyl)-beta-alanine and its relevant isomers are summarized below.

PropertyValueSource
IUPAC Name 3-((3-bromophenyl)amino)propanoic acidN/A
CAS Number 2899-73-2N/A
Molecular Formula C₉H₁₀BrNO₂[1]
Molecular Weight 244.08 g/mol [1][2]
Related Isomer (CAS) (R)-3-(3-Bromophenyl)-beta-alanine (788153-27-5)[3]
Related Isomer (CAS) 3-Amino-3-(4-bromophenyl)propanoic acid (39773-47-2)[1]
Computed LogP -0.62[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]

Note: Data is consolidated from sources for N-(3-Bromophenyl)-beta-alanine and its closely related isomers. Experimental data for the primary compound is limited.

Hazard Identification and Toxicological Profile

GHS Hazard Classification

The hazard profile is derived from data for (R)-3-(3-Bromophenyl)-beta-alanine and 3-Amino-3-(4-bromophenyl)propanoic acid. It is scientifically prudent to assume N-(3-Bromophenyl)-beta-alanine presents similar risks until proven otherwise.

Hazard StatementCodeClassificationSource
Causes skin irritationH315Skin Irritation, Category 2[1][3]
Causes serious eye irritationH319Eye Irritation, Category 2[1][3]
May cause respiratory irritationH335Specific Target Organ Toxicity (Single Exposure), Category 3[1][3]
Harmful if swallowedH302Acute Toxicity, Oral, Category 4[1]
Harmful if inhaledH332Acute Toxicity, Inhalation, Category 4[1]

Expert Interpretation:

  • H315 (Skin Irritation): This classification implies that direct contact with the compound can cause inflammation, redness, or itching. The mechanism often involves disruption of the lipid barrier of the epidermis, leading to increased water loss and penetration of the irritant.

  • H319 (Serious Eye Irritation): The compound can cause significant, but reversible, eye damage upon contact. The rich vascularization and sensitive mucous membranes of the eye make it particularly susceptible to irritants.

  • H335 (Respiratory Irritation): As a fine powder, the compound can be easily aerosolized. Inhalation may irritate the mucous membranes of the nose, throat, and lungs, leading to coughing, shortness of breath, and inflammation.

  • H302/H332 (Harmful if Swallowed/Inhaled): This indicates potential for systemic toxicity upon ingestion or inhalation. While acute toxicity appears moderate (Category 4), this underscores the importance of preventing internal exposure.

Toxicological Data Gaps and Analog Considerations

It is critical to acknowledge the absence of data on chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity.

  • Parent Compound (Beta-alanine): The parent molecule, beta-alanine, is a naturally occurring amino acid with generally low toxicity.[4] The most commonly reported side effect from oral ingestion in humans is a transient paraesthesia (tingling sensation).[5][6][7] However, the addition of a bromophenyl group significantly alters the molecule's lipophilicity and electronic properties, making direct extrapolation of beta-alanine's safety profile unreliable and potentially dangerous.

  • Analogs and Precedent: The history of chemical toxicology contains cautionary tales. For example, 3-(phenylamino)alanine, another beta-alanine derivative, was identified as a contaminant in L-tryptophan supplements linked to eosinophilia-myalgia syndrome (EMS).[8] This precedent demonstrates that seemingly minor structural modifications to amino acids can introduce significant and unexpected toxicity, reinforcing the need for a cautious approach with N-(3-Bromophenyl)-beta-alanine.

Risk Assessment and Safe Handling Protocols

A proactive risk management strategy is essential when working with compounds of unknown long-term toxicity. The following workflow and protocols are designed as a self-validating system to minimize exposure.

Risk Assessment Workflow

The following diagram outlines the logical flow for assessing and mitigating risks before beginning any experimental work.

RiskAssessmentWorkflow cluster_prep Phase 1: Pre-Experimental Planning cluster_mitigation Phase 2: Mitigation & Control cluster_execution Phase 3: Execution & Response A Identify Compound: N-(3-Bromophenyl)-beta-alanine B Review Available Data (SDS, GHS for Analogs) A->B C Identify Hazards: - Skin/Eye/Resp Irritant - Acutely Toxic (Oral/Inhal) B->C D Assess Exposure Potential (Weighing, Transfer, Solubilization) C->D I Review First Aid Procedures C->I E Select Engineering Controls (Fume Hood, Ventilated Balance Enclosure) D->E F Determine Required PPE (Gloves, Goggles, Lab Coat) D->F G Develop Safe Work Procedure (SOP for Handling & Spills) D->G H Execute Experiment Following SOP E->H F->H G->H J Segregate & Label Waste H->J

Caption: Risk assessment workflow for handling N-(3-Bromophenyl)-beta-alanine.

Mandatory Personal Protective Equipment (PPE)

Based on the identified hazards, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a full-face shield should be worn over the goggles. This is a direct countermeasure to the H319 (serious eye irritation) hazard.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for defects before use and change them immediately if contamination is suspected. Double-gloving is recommended for handling larger quantities. This addresses the H315 (skin irritation) hazard.

  • Body Protection: A standard laboratory coat must be worn, fully buttoned. Ensure it is clean and appropriate for the task.

  • Respiratory Protection: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood or a powder containment hood. This is the primary engineering control to mitigate the H335 (respiratory irritation) and H332 (harmful if inhaled) hazards.[9]

Standard Operating Procedures (SOPs)

Handling:

  • Designate a specific area within a chemical fume hood for handling this compound.

  • Before use, ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the hood.

  • When weighing, use a ventilated balance enclosure or perform the task carefully within the fume hood to minimize dust dispersal.

  • Handle the compound with care to avoid creating dust. Use a spatula to gently transfer the solid.

  • If making solutions, add the solid to the solvent slowly to prevent splashing.

  • After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol), decontaminate gloves before removal, and wash hands thoroughly with soap and water.[10]

Storage:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

First Aid Measures:

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[10]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[10] Rinse the mouth with water and seek immediate medical attention.

Proposed Protocol for Preliminary In Vitro Toxicity Assessment

Given the data gaps, researchers may need to perform initial toxicity screening. An in vitro cytotoxicity assay is a cost-effective and ethical first step to estimate the compound's potency. The Lactate Dehydrogenase (LDH) release assay is a common method that measures plasma membrane damage.

Experimental Workflow: LDH Cytotoxicity Assay

LDH_Workflow A 1. Cell Seeding Seed cells (e.g., SH-SY5Y, HepG2) in a 96-well plate B 2. Compound Preparation Prepare serial dilutions of N-(3-Bromophenyl)-beta-alanine A->B C 3. Cell Treatment Add compound dilutions to cells. Include controls: - Untreated (Low) - Lysis Buffer (High) B->C D 4. Incubation Incubate for 24-48 hours C->D E 5. Sample Collection Transfer supernatant to a new 96-well plate D->E F 6. LDH Reaction Add LDH reaction mix to each well E->F G 7. Incubation (Dark) Incubate at room temp for 30 minutes F->G H 8. Read Absorbance Measure absorbance at 490nm G->H I 9. Data Analysis Calculate % cytotoxicity and determine EC50 value H->I

Caption: Workflow for determining cytotoxicity via an LDH release assay.

Step-by-Step Methodology

Objective: To determine the concentration of N-(3-Bromophenyl)-beta-alanine that causes 50% cell death (EC₅₀) in a human cell line.

Materials:

  • Human cell line (e.g., SH-SY5Y for neurotoxicity, HepG2 for general cytotoxicity)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • 96-well cell culture plates

  • N-(3-Bromophenyl)-beta-alanine

  • Sterile DMSO (for stock solution)

  • Commercially available LDH Cytotoxicity Assay Kit

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Stock Solution Preparation: Inside a chemical fume hood, prepare a high-concentration stock solution (e.g., 100 mM) of N-(3-Bromophenyl)-beta-alanine in DMSO.

  • Working Solution Preparation: Perform serial dilutions of the stock solution in a serum-free cell culture medium to create a range of treatment concentrations (e.g., 1 µM to 10 mM). Ensure the final DMSO concentration in all wells is constant and non-toxic (typically ≤ 0.5%).

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the prepared working solutions to the respective wells (perform in triplicate).

    • Include triplicate wells for controls:

      • Vehicle Control: Medium with the same final DMSO concentration.

      • Untreated Control: Fresh medium only.

      • Maximum LDH Release Control: 10 minutes before the assay endpoint, add the lysis buffer provided in the kit to these wells.

  • Incubation: Return the plate to the incubator for a defined period (e.g., 24 hours). The duration should be based on the expected mechanism of action or standard practice for the cell line.

  • Assay Execution:

    • Following the manufacturer's protocol for the LDH kit, carefully transfer a specific volume (e.g., 50 µL) of cell-free supernatant from each well to a new, clean 96-well plate.

    • Add the LDH reaction mixture to each well of the new plate.

    • Incubate the plate at room temperature, protected from light, for the recommended time (usually 30 minutes).

    • Add the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = 100 * (Experimental Value - Untreated Control) / (Maximum Release Control - Untreated Control)

    • Plot the % cytotoxicity against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value.

Conclusion

N-(3-Bromophenyl)-beta-alanine is a compound with an incomplete but concerning toxicological profile based on data from its close chemical relatives. The available information strongly indicates that it should be handled as a substance that is irritating to the skin, eyes, and respiratory tract, and is potentially harmful if ingested or inhaled. The significant gaps in chronic toxicity and genotoxicity data mandate a conservative and rigorous approach to safety. All handling must be performed with appropriate engineering controls and personal protective equipment. By adhering to the protocols outlined in this guide and considering preliminary in vitro toxicity testing, researchers can mitigate risks and ensure a safe laboratory environment while exploring the scientific potential of this molecule.

References

  • Vertex AI Search. (2025). SAFETY DATA SHEET.
  • PubChem. (n.d.). 3-Bromo-L-phenylalanine. National Center for Biotechnology Information.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine.
  • Carl ROTH. (n.d.). Safety Data Sheet: β-Alanine.
  • Wikipedia. (n.d.). β-Alanine.
  • Biosynth. (2023). Safety Data Sheet.
  • Dolan, E., et al. (2019). A Systematic Risk Assessment and Meta-Analysis on the Use of Oral β-Alanine Supplementation. PMC.
  • Carl ROTH. (n.d.). Safety Data Sheet - DL-Alanine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - beta-Alanine.
  • Fluorochem. (n.d.). (R)-3-(3-BROMOPHENYL)-BETA-ALANINE.
  • PubChem. (n.d.). Beta-Alanine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Amino-3-(4-bromophenyl)propanoic acid. National Center for Biotechnology Information.
  • CDH Fine Chemical. (n.d.). B-Alanine MATERIAL SAFETY DATA SHEET.
  • Mayeno, A. N., et al. (1992). 3-(Phenylamino)alanine, a novel aniline-derived amino acid associated with the eosinophilia-myalgia syndrome. PubMed.
  • Danish Ministry of Food, Agriculture and Fisheries. (2017). Risk assessment of "other substances" – beta-alanine.

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Methodological & Application

Application Note: Solid-Phase Synthesis & Functionalization of N-(3-Bromophenyl)-beta-alanine Peptides

[1][2]

Executive Summary & Chemical Logic

The incorporation of N-(3-Bromophenyl)-beta-alanine into peptide backbones offers two distinct advantages for drug discovery:

  • Peptidomimetic Stability: The N-aryl backbone introduces proteolytic resistance and conformational constraints similar to peptoids (N-substituted glycines), but with the added flexibility of the beta-alanine linker.[1]

  • Orthogonal Reactivity: The aryl bromide serves as a "dormant" handle for on-resin Suzuki-Miyaura cross-coupling, allowing for the rapid generation of biaryl libraries or macrocyclization (stapling) after the peptide chain is assembled.[1]

The Synthetic Challenge: Electronic Deactivation

The primary bottleneck in using this residue is not its coupling to the resin, but the elongation of the peptide chain from its secondary amine .

Unlike standard N-alkyl amino acids (e.g., Proline or N-methyl amino acids), the nitrogen atom in N-(3-Bromophenyl)-beta-alanine is directly conjugated to an electron-withdrawing bromophenyl ring.[1] This creates a secondary aniline system where the nitrogen lone pair is delocalized into the aromatic ring, drastically reducing its nucleophilicity. Standard coupling protocols (HBTU/DIPEA) will fail, leading to deletion sequences.[1]

Figure 1: The Deactivation Mechanism The nitrogen lone pair is withdrawn by the phenyl ring, making acylation difficult.

Deactivationcluster_0Nucleophilicity ComparisonNode1Standard N-Alkyl Amine(e.g., Proline)High NucleophilicityNode2N-Aryl Amine(N-(3-Br-Ph)-beta-Ala)Low NucleophilicityNode1->Node2  Electronic Deactivation(Resonance + Inductive Effect)

Critical Reagents & Materials

ComponentSpecificationPurpose
Building Block Fmoc-N-(3-Bromophenyl)-beta-alanine-OHCore residue.[1][2] Ensure high purity (>98%).
Coupling Reagent HATU or PyAOP Generates highly reactive OAt/HOAt esters to overcome low nucleophilicity.[1]
Base DIPEA (Diisopropylethylamine)Collidine is an alternative if epimerization of the incoming AA is a concern (rare for Gly/Ala).
Monitoring Chloranil or Acetaldehyde/Chloranil Kaiser test is invalid for secondary amines.[1]
Suzuki Catalyst Pd(PPh3)4 or Pd(dtbpf)Cl2For downstream functionalization.[1]
Resin Rink Amide or 2-Chlorotrityl ChlorideRink for amides; 2-CTC for acids/fragments.[1][2]

Experimental Protocols

Protocol A: Coupling Fmoc-N-(3-Bromophenyl)-beta-alanine-OH

This step attaches the modified residue to the growing chain.[1][2] The carboxyl group is activated normally.

  • Activation: Dissolve Fmoc-N-(3-Bromophenyl)-beta-alanine-OH (3.0 eq) and HATU (2.9 eq) in DMF.

  • Base Addition: Add DIPEA (6.0 eq). Pre-activate for 30 seconds.[1]

  • Coupling: Add solution to the resin-bound peptide. Shake at Room Temperature (RT) for 60 minutes .

  • Monitoring: Perform a standard Kaiser test. It should be negative (colorless beads), indicating the previous amine is capped.

  • Capping (Recommended): Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.[1]

Protocol B: Chain Elongation (The "Difficult Coupling")

This is the critical step: Acylating the unreactive N-aryl secondary amine.

Prerequisite: The Fmoc group on the N-(3-Bromophenyl)-beta-alanine must be removed (20% Piperidine/DMF, 2 x 10 min).[1]

Step-by-Step Elongation:

  • Reagent Selection: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .[1] Do not use HBTU or DIC/HOBt.[1]

  • Stoichiometry: Use 5.0 equivalents of the incoming Fmoc-Amino Acid and Coupling Reagent.

  • Solvent System: Use pure NMP (N-Methyl-2-pyrrolidone) or DMF.[1] NMP often improves swelling and kinetics for difficult sequences.[1]

  • Procedure:

    • Dissolve Fmoc-AA-OH (5 eq) and HATU (5 eq) in NMP.[1]

    • Add DIPEA (10 eq).[1]

    • Add to resin immediately.[1]

    • Microwave (Optional but Recommended): Heat to 75°C for 10 minutes (25W).

    • Manual (No Heat): Double couple: 2 x 2 hours at RT.

  • Validation (Crucial):

    • Perform the Chloranil Test (see Section 5).

    • Result: If beads turn blue/green, secondary amine is still free -> Recouple .[1]

    • Result: If beads are colorless/yellow, coupling is complete.[1]

Alternative for Extremely Difficult Couplings: If HATU fails, convert the incoming amino acid to an Acid Chloride or Acid Fluoride (using TFFH) and couple with DIPEA/Collidine in DCM.

Protocol C: On-Resin Suzuki-Miyaura Functionalization

Transforming the Aryl Bromide into a Biaryl Scaffold.

Timing: Perform this step after peptide assembly but before cleavage.[1][3] The N-terminus should be Fmoc-protected or acetylated to prevent Pd coordination.[1]

  • Degassing: Place Resin, Boronic Acid (5 eq), and Base (Na2CO3, 2M aq, 10 eq) in a vial. Purge with Argon for 5 mins.

  • Catalyst: Add Pd(PPh3)4 (0.1 eq) or Pd(dppf)Cl2 (0.1 eq) dissolved in degassed DMF.

  • Reaction:

    • Solvent Ratio: DMF:Water (9:1).[1]

    • Conditions: Heat at 80°C for 4–16 hours (or MW 100°C for 30 min).

  • Washing: Wash extensively with DMF, DCM, MeOH, and Sodium Diethyldithiocarbamate (0.05 M in DMF) to remove Palladium traces (beads will turn from black/grey back to resin color).[1]

Visual Workflow

The following diagram illustrates the decision logic for the elongation cycle, specifically highlighting the divergence for the N-aryl residue.

SPPS_WorkflowStartResin-Peptide-NH2NextAAIs Next ResidueN-(3-Br-Ph)-beta-Ala?Start->NextAAStandardCoupleStandard Coupling(HBTU/DIPEA, 45 min)NextAA->StandardCoupleNoSpecialCoupleProtocol A: Coupling the N-Aryl AA(HATU/DIPEA, 60 min)NextAA->SpecialCoupleYesDeprotectFmoc Deprotection(20% Piperidine)StandardCouple->DeprotectSpecialCouple->DeprotectCheckAmineIs the Resin-Bound AmineN-Aryl (Secondary)?Deprotect->CheckAmineStandardElongationStandard Elongation(HBTU/DIPEA)CheckAmine->StandardElongationNo (Primary Amine)DifficultElongationProtocol B: Difficult Elongation(HATU/HOAt, 5eq, Heat/Double Couple)CheckAmine->DifficultElongationYes (N-Aryl Amine)SuzukiCheckSuzuki Functionalization Needed?StandardElongation->SuzukiCheckDifficultElongation->SuzukiCheckSuzukiStepProtocol C: Pd-Catalyzed Coupling(Ar-Br -> Ar-Ar)SuzukiCheck->SuzukiStepYesCleavageFinal Cleavage (TFA)SuzukiCheck->CleavageNoSuzukiStep->Cleavage

Caption: Decision tree for SPPS involving N-aryl beta-alanine, highlighting the critical "Difficult Elongation" pathway.

Quality Control & Troubleshooting

The Chloranil Test (Method)

Since the Kaiser test yields false negatives for secondary amines, use the Chloranil test to verify coupling completion onto the N-aryl amine.

  • Reagents:

    • Sol A: 2% Acetaldehyde in DMF.[1]

    • Sol B: 2% Chloranil in DMF.[1]

  • Procedure: Place a few resin beads in a small tube. Add 2 drops of A and 2 drops of B. Let stand for 5 minutes at RT.

  • Interpretation:

    • Dark Blue/Green Beads: Positive (Free secondary amine present -> Coupling Incomplete).[1]

    • Colorless/Yellow Beads: Negative (Amine acylated -> Coupling Complete).[1]

Common Issues
  • Incomplete Coupling (Deletion): If Protocol B fails, switch to Sym-collidine as the base (weaker base reduces racemization risk at high temp) and increase temperature to 75°C (microwave).[1]

  • Palladium Leaching: If the final peptide is grey or has low solubility, residual Pd is likely trapped. Use extensive washes with sodium diethyldithiocarbamate or commercial metal scavengers before TFA cleavage.[1]

References

  • Solid-Phase Peptide Synthesis Overview

    • Merrifield, R. B. (1963).[1][4] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[1]

    • [1]

  • Coupling Reagents for Difficult Sequences (HATU/HOAt)

    • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][5][6] Journal of the American Chemical Society.[1]

    • [1]

  • On-Resin Suzuki-Miyaura Coupling

    • Koval, E., et al. (2022).[1] Peptide stapling by late-stage Suzuki–Miyaura cross-coupling.[1][7] Beilstein Journal of Organic Chemistry.

    • [1]

  • Monitoring Secondary Amines (Chloranil Test)

    • Vojkovsky, T. (1995).[1] Detection of secondary amines on solid phase. Peptide Research.

  • Synthesis of N-Aryl Beta-Alanines

    • Reaction of aromatic amines with acrylic acid derivatives (Aza-Michael Addition).[1]

The Strategic Application of N-(3-Bromophenyl)-β-alanine in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: N-(3-Bromophenyl)-β-alanine as a Versatile Precursor for Heterocycle Formation

N-(3-Bromophenyl)-β-alanine has emerged as a highly valuable and versatile building block in synthetic organic chemistry, particularly for the construction of a diverse array of nitrogen-containing heterocyclic compounds. Its unique structural features—a nucleophilic secondary amine, a carboxylic acid handle for further manipulation, and a strategically positioned bromo-functionalized aromatic ring—provide a powerful platform for designing intramolecular cyclization strategies. These reactions, often mediated by transition metal catalysts, lead to the efficient formation of intricate polycyclic systems that are of significant interest to researchers in medicinal chemistry and drug discovery. The resulting heterocyclic scaffolds, such as dihydroquinolones and tetrahydroquinolines, are prevalent in numerous biologically active molecules and approved pharmaceuticals.[1][2]

This comprehensive guide provides an in-depth exploration of the application of N-(3-Bromophenyl)-β-alanine in heterocycle synthesis. We will delve into the key synthetic transformations, elucidate the underlying reaction mechanisms, and provide detailed, field-proven protocols for the synthesis of both the precursor and its cyclized products.

Core Synthetic Strategies and Mechanistic Insights

The primary application of N-(3-Bromophenyl)-β-alanine in heterocycle formation revolves around intramolecular carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions. The presence of the bromine atom on the phenyl ring is key, as it serves as a handle for transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Intramolecular Heck-Type Cyclization for the Synthesis of Dihydroquinolones

One of the most powerful methods for the synthesis of dihydroquinolones from N-(3-Bromophenyl)-β-alanine derivatives is the intramolecular Heck reaction.[3] This palladium-catalyzed process involves the formation of a new carbon-carbon bond between the aromatic ring and the β-position of the alanine backbone.

Mechanism: The catalytic cycle of the intramolecular Heck reaction is a well-established process.[4] It commences with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a Pd(II)-aryl intermediate. Subsequent intramolecular migratory insertion of the β-carbon of the alanine chain into the Pd-C bond forms a six-membered palladacycle. The final step is a β-hydride elimination, which generates the endocyclic double bond of the dihydroquinolone product and regenerates the active Pd(0) catalyst.

Heck_Mechanism N-(3-Bromophenyl)-β-alanine N-(3-Bromophenyl)-β-alanine Oxidative_Addition Oxidative Addition N-(3-Bromophenyl)-β-alanine->Oxidative_Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-Br Aryl-Pd(II)-Br Complex Oxidative_Addition->Aryl-Pd(II)-Br Migratory_Insertion Intramolecular Migratory Insertion Aryl-Pd(II)-Br->Migratory_Insertion Palladacycle Six-membered Palladacycle Migratory_Insertion->Palladacycle Beta_Hydride_Elimination β-Hydride Elimination Palladacycle->Beta_Hydride_Elimination Dihydroquinolone-Pd-H Dihydroquinolone-Pd-H Complex Beta_Hydride_Elimination->Dihydroquinolone-Pd-H Reductive_Elimination Reductive Elimination Dihydroquinolone-Pd-H->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Dihydroquinolone Dihydroquinolone Reductive_Elimination->Dihydroquinolone HBr HBr Reductive_Elimination->HBr Base Base

Figure 1: Catalytic cycle of the intramolecular Heck reaction.

Copper-Catalyzed Intramolecular Ullmann-Type Condensation for Tetrahydroquinoline Synthesis

The synthesis of saturated heterocycles, such as tetrahydroquinolines, can be achieved through an intramolecular Ullmann-type condensation. This copper-catalyzed reaction facilitates the formation of a C-N bond between the nitrogen atom of the β-alanine and the ortho-carbon of the bromophenyl ring.

Mechanism: The mechanism of the Ullmann condensation is believed to involve the coordination of the amine to a Cu(I) catalyst, followed by oxidative addition of the aryl bromide to form a Cu(III) intermediate. Reductive elimination then forges the C-N bond, yielding the tetrahydroquinoline product and regenerating the Cu(I) catalyst.

Experimental Protocols

Protocol 1: Synthesis of N-(3-Bromophenyl)-β-alanine

This protocol is adapted from general procedures for the synthesis of N-aryl-β-alanines.[5]

Materials:

  • 3-Bromoaniline

  • Acrylic acid

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • To a solution of 3-bromoaniline (1 equivalent) in toluene, add acrylic acid (1.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a 1 M aqueous solution of NaOH.

  • Wash the aqueous layer with toluene to remove any unreacted 3-bromoaniline.

  • Acidify the aqueous layer with concentrated HCl to a pH of approximately 4-5, which will precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum over anhydrous MgSO₄.

Expected Yield: 75-85%

Characterization:

  • ¹H NMR: Confirm the presence of aromatic protons, the -CH₂-CH₂- backbone, and the NH and COOH protons.

  • ¹³C NMR: Verify the number of distinct carbon environments.

  • Mass Spectrometry: Determine the molecular weight of the product.

Protocol 2: Palladium-Catalyzed Intramolecular Synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one

This protocol is based on established intramolecular Heck reaction conditions for similar substrates.[6]

Materials:

  • N-(3-Bromophenyl)-β-alanine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk flask and vacuum/argon line

  • Magnetic stirrer with heating plate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve N-(3-Bromophenyl)-β-alanine (1 equivalent) in anhydrous DMF.

  • Add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.5 equivalents).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).

Expected Yield: 60-75%

Characterization:

  • ¹H NMR: Observe the characteristic signals for the dihydroquinolone ring system.

  • ¹³C NMR: Confirm the formation of the new C-C bond and the carbonyl carbon.

  • Mass Spectrometry: Verify the molecular weight of the cyclized product.

Quantitative Data Summary

PrecursorProductCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
N-(o-iodobenzyl)pyrrolidineTetrahydropyrrolo[1,2-b]isoquinolinePd₂(dba)₃ / P(o-tol)₃Ag₂CO₃Toluene100~80
N-(o-iodophenyl)acrylamideOxindolePd₂(dba)₃·CHCl₃ / (R)-BINAPPMP or Ag₃PO₄DMA/NMP80-11071-86
3-bromoquinolin-2-(1H)-one3-(Heteroaryl)quinolin-2(1H)-onePd(OAc)₂ / CuI / PPh₃LiOtBuDioxaneRTGood-Exc.[7]

Logical Relationships and Experimental Workflows

workflow cluster_synthesis Synthesis of Precursor cluster_cyclization Heterocycle Formation 3-Bromoaniline 3-Bromoaniline Addition_Reaction Michael Addition 3-Bromoaniline->Addition_Reaction Acrylic_Acid Acrylic_Acid Acrylic_Acid->Addition_Reaction N3BBA N-(3-Bromophenyl)-β-alanine Addition_Reaction->N3BBA N3BBA_c N-(3-Bromophenyl)-β-alanine N3BBA->N3BBA_c Purification & Characterization Pd_Catalysis Intramolecular Heck Reaction N3BBA_c->Pd_Catalysis Cu_Catalysis Intramolecular Ullmann Condensation N3BBA_c->Cu_Catalysis Dihydroquinolone 7-Bromo-3,4-dihydroquinolin-2(1H)-one Pd_Catalysis->Dihydroquinolone Tetrahydroquinoline 7-Bromo-1,2,3,4-tetrahydroquinoline Cu_Catalysis->Tetrahydroquinoline

Figure 2: Experimental workflow from starting materials to heterocyclic products.

Conclusion and Future Perspectives

N-(3-Bromophenyl)-β-alanine stands as a testament to the power of strategic molecular design in organic synthesis. The methodologies outlined herein, particularly transition-metal-catalyzed intramolecular cyclizations, provide reliable and efficient pathways to valuable heterocyclic scaffolds. The ability to readily access dihydroquinolones and tetrahydroquinolones from a common precursor opens up avenues for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.

Future research in this area will likely focus on the development of more sustainable catalytic systems, the exploration of asymmetric cyclizations to access enantiomerically pure heterocycles, and the expansion of the substrate scope to include a wider range of functional groups. The continued application of N-(3-Bromophenyl)-β-alanine and its derivatives will undoubtedly contribute to the advancement of medicinal chemistry and the development of novel therapeutics.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Molecules, 27(2), 405. [Link]

  • Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663. [Link]

  • Zhang, Y., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1269421. [Link]

  • Wikipedia contributors. (2023). Intramolecular Heck reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Abbott, B. M., et al. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(13), 3463–3473. [Link]

  • Jones, R. A. (2004). The Synthesis of the 3'–terminal half of yeast alanine transfer ribonucleic acid (tRNAAla) by the phosphotriester approach in solution. Part 1. Preparation of the nucleoside building blocks. Journal of the Chemical Society, Perkin Transactions 1, 1982, 1437-1445. [Link]

  • Bercot, E. A., & Rovis, T. (2004). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Journal of the American Chemical Society, 126(35), 10908–10909. [Link]

  • Nanjing Chemical Material Corp. (n.d.). BETA-Alanine Process Introduction. [Link]

  • Gabriele, B., et al. (2012). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. ACS Catalysis, 2(10), 2036–2048. [Link]

  • Ghosh, S., et al. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha, 1(1). [Link]

  • Trost, B. M., & Bartlett, P. A. (2015). Palladium(II)-catalysed intramolecular hydroamination of 3-alkynyltetrahydroquinolines to methanobenzo[b]azepines. Organic & Biomolecular Chemistry, 13(3), 734–737. [Link]

  • Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 1-320. [Link]

  • Knowles, R. (2004). The Intramolecular Heck Reaction. MacMillan Group Meeting. [Link]

  • He, G., et al. (2021). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Catalysts, 11(11), 1365. [Link]

  • Anusevičius, K., Mickevičius, V., & Mikulskienė, G. (2010). Synthesis and structure of N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives. Chemija, 21(2-4), 127-134. [Link]

  • Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. Mini reviews in medicinal chemistry, 18(10), 828–836. [Link]

  • Heravi, M. M., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(15), 9417–9488. [Link]

  • Smith, C. J., et al. (2017). Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction. Organic & Biomolecular Chemistry, 15(48), 10226–10231. [Link]

  • Wang, S.-G., et al. (2016). A Brønsted acid-promoted asymmetric intramolecular allylic amination of alcohols. Organic & Biomolecular Chemistry, 14(2), 488–491. [Link]

  • Carretero, J. C., et al. (2013). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas, 107(2), 339-355. [Link]

  • Reddy, R. S., et al. (2014). Tandem Cu-catalyzed ketenimine formation and intramolecular nucleophile capture: Synthesis of 1,2-dihydro-2-iminoquinolines from 1-(o-acetamidophenyl)propargyl alcohols. Beilstein Journal of Organic Chemistry, 10, 1884–1890. [Link]

  • Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. [Link]

  • Küçükbay, H., et al. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie, 354(11), e2100122. [Link]

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Progress in the Total Synthesis of Antitumor Tetrahydroisoquinoline Alkaloids. In Multicomponent Reactions. Wiley-VCH.
  • Wang, Z., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 828–835. [Link]

  • Zubkov, F. I., et al. (2021). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1195–1200. [Link]

  • Houghtaling, M. A., & Biscoe, M. R. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Chemistry, 4(3), 810–819. [Link]

  • Kouznetsov, V. V., et al. (2010). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Revista de la Facultad de Ciencias, Universidad de Los Andes, 1(1), 1-10. [Link]

  • Al-Omair, M. A., et al. (2023). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Scientific Reports, 13(1), 1354. [Link]

  • LibreTexts. (2021). Heck Reaction. Chemistry LibreTexts. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-(3-Bromophenyl)-β-alanine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving reaction yield of N-(3-Bromophenyl)-beta-alanine synthesis. Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2][3]

Executive Summary & Problem Analysis

The Core Challenge: Synthesizing N-(3-Bromophenyl)-β-alanine presents a specific kinetic challenge: Nucleophilic Deactivation. [1]

The bromine atom at the meta-position of the aniline ring exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the electron density on the nitrogen atom. This reduces the pKa of the conjugate acid to approximately 3.5 (compared to 4.6 for unsubstituted aniline), making 3-bromoaniline a poor nucleophile .[3]

Standard protocols for Michael addition (refluxing with acrylic acid) often fail, leading to:

  • Low Conversion: The amine is too sluggish to attack the electrophile.

  • Polymerization: Acrylic acid polymerizes before the amine can react.[2]

  • Bis-Addition: If conditions are forced, the product (a secondary amine) often reacts again to form the tertiary amine impurity.[2][3]

This guide provides two optimized, self-validating protocols to overcome these barriers.

Strategic Decision Matrix

Before starting, select the route based on your lab's capabilities and purity requirements.[2][3]

ReactionPathways Start Start: 3-Bromoaniline Decision Select Methodology Start->Decision RouteA Route A: Water-Promoted Michael Addition Decision->RouteA Priority Choice RouteB Route B: Direct Alkylation (3-Bromopropionic Acid) Decision->RouteB Alternative ResultA High Yield, Green Chemistry (Best for Scale-up) RouteA->ResultA ResultB Robust, Predictable (Best for Small Scale) RouteB->ResultB

Figure 1: Decision matrix for selecting the synthetic pathway. Route A is generally preferred for its atom economy and ease of workup.

Protocol A: Water-Promoted Aza-Michael Addition (Recommended)[1][3]

Mechanism: "On-Water" Chemistry.[1][2] Contrary to intuition, using water as a solvent accelerates this reaction.[2][3] Water molecules form hydrogen bonds with the carbonyl oxygen of the acrylic acid, activating the electrophile, while the hydrophobic effect forces the organic reactants (aniline and acrylate) into close proximity at the phase interface.

Optimized Protocol
ParameterSpecificationReason
Stoichiometry 1.0 equiv Aniline : 1.2 equiv Acrylic AcidSlight excess of acid drives equilibrium; too much promotes polymerization.[1][2]
Solvent Distilled Water (2.5 mL per mmol)Activates electrophile via H-bonding; simplifies workup.[1][3]
Catalyst None (or 10 mol% TBAOH if sluggish)Water itself acts as the promoter.[3]
Temperature Reflux (100°C)Required to overcome the activation energy of the deactivated amine.
Time 4–12 HoursMonitor by TLC.[1][2][3][4]

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, suspend 3-bromoaniline (10 mmol) in water (25 mL) .

  • Add: Add acrylic acid (12 mmol) dropwise at room temperature. The mixture will likely be heterogeneous (emulsion).[3]

  • React: Heat the mixture to reflux. Vigorous stirring is critical to maximize the surface area of the organic droplets.

  • Monitor: Check TLC every 2 hours.

    • Note: If conversion stalls <50%, add 10 mol% Tetrabutylammonium hydroxide (TBAOH) as a phase transfer catalyst/base.[1][2][3]

  • Workup:

    • Cool to room temperature.[1][2][3] The product, N-(3-bromophenyl)-β-alanine, often precipitates as a solid or oil.[1][2][3]

    • If solid: Filter and wash with cold water.[1][2][3]

    • If oil: Decant the water.[2] Dissolve the oil in EtOAc, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or Ether/Hexane.[1][2][3]

Protocol B: Direct Alkylation (The "Robust" Alternative)[3]

Mechanism: SN2 Substitution.[1][2][3] If Route A fails due to polymerization, use 3-bromopropionic acid.[1][2][3] This avoids the unstable double bond of acrylic acid entirely.

Step-by-Step Workflow:

  • Charge: Mix 3-bromoaniline (10 mmol) and 3-bromopropionic acid (11 mmol) in water or toluene.

  • Base: Add NaHCO₃ (12 mmol) .

    • Critical: You must neutralize the HBr generated, or it will protonate the aniline and kill the reaction.

  • React: Reflux for 6–8 hours.

  • Workup: Acidify carefully to pH ~4 to precipitate the amino acid zwitterion.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a solid, rubbery gel. What happened?

Diagnosis: Polymerization of Acrylic Acid.[2][3] Cause: Overheating or lack of radical inhibition.[2][3] Acrylic acid is prone to radical polymerization at reflux.[1][2][3] Solution:

  • Add a radical inhibitor: Hydroquinone (10-20 mg) to the reaction mixture.[1]

  • Ensure you are using fresh acrylic acid.[1][2][3] Old bottles may have depleted inhibitors.[1][2][3]

  • Switch to Route B (Alkylation) to avoid the double bond entirely.[3]

Q2: I see two product spots on TLC. What is the upper spot?

Diagnosis: Bis-addition (Formation of the tertiary amine). Cause: The product (secondary amine) is reacting with a second molecule of acrylic acid. Solution:

  • Increase Nucleophile Ratio: Use a 1.5 : 1 ratio of Aniline : Acrylic Acid. Excess aniline statistically reduces the chance of the product encountering an acrylate molecule.

  • Lower Temperature: Run the reaction at 40–60°C with a Lewis Acid catalyst (e.g., Yb(OTf)₃ or Silica Gel ) instead of thermal reflux.

Q3: Conversion is stuck at 40%. Adding more acrylic acid doesn't help.

Diagnosis: Reversibility (Retro-Michael Reaction).[1][3] Cause: The Michael addition is reversible. High heat can drive the reaction backward. Solution:

  • Switch Solvent: Move to the "On-Water" protocol (Route A).[1] The precipitation of the product from water drives the equilibrium forward (Le Chatelier’s principle).

  • Microwave Irradiation: Run the reaction in a sealed vessel at 100°C for 10–20 minutes. This often overcomes the kinetic barrier without long thermal exposure that favors the reverse reaction.

Q4: The product is an oil that won't crystallize.

Diagnosis: Impurities preventing lattice formation.[2] Solution:

  • Trituration: Add diethyl ether or hexanes to the oil and scratch the flask walls with a glass rod.

  • pH Adjustment: The product is an amino acid (zwitterion).[3] Ensure the pH is near the isoelectric point (approx pH 5–6) to maximize precipitation from aqueous solutions.

Troubleshooting Logic Map

Follow this flow to resolve low-yield issues.

Troubleshooting Issue Identify Issue Prob1 Low Conversion Issue->Prob1 Prob2 Polymerization (Gel) Issue->Prob2 Prob3 Bis-Addition (2 Spots) Issue->Prob3 Sol1 1. Switch to Water Solvent 2. Add Yb(OTf)3 Catalyst 3. Microwave (100C, 15 min) Prob1->Sol1 Sol2 1. Add Hydroquinone 2. Switch to Route B (3-bromopropionic acid) Prob2->Sol2 Sol3 1. Increase Aniline Equiv (1.5x) 2. Lower Temp Prob3->Sol3

Figure 2: Troubleshooting flow for common synthetic failures.

References

  • Water-Promoted Michael Addition

    • Azizi, N., & Saidi, M. R. (2005).[1][2][3] Highly efficient Michael addition of aromatic amines to α,β-unsaturated ketones and esters in water.[1][2][3] Tetrahedron Letters, 46(50), 8781-8785.[1][2][3]

    • Relevance: Establishes the "on-water" effect for accelerating weak amine nucleophiles.[1]

    • [3]

  • Microwave-Assisted Synthesis

    • Moghaddam, F. M., et al. (2000).[1][2][3] Water Promoted Michael Addition of Secondary Amines to α,β-Unsaturated Carbonyl Compounds under Microwave Irradiation.[1][2][3] Synthetic Communications, 30(4), 643-650.[1][2][3]

    • Relevance: Validates the use of microwave energy to overcome the deactiv
    • [3]

  • Catalysis (Silica/Lewis Acids)

    • Ranu, B. C., et al. (2005).[1][2][3][5][6] Silica gel-catalyzed Michael addition of amines to conjugated alkenes.[1][2] Tetrahedron, 61(12), 3049-3053.[1][2][3]

    • Relevance: Provides a heterogeneous catalyst option if the w
    • [3]

  • General Reactivity of 3-Bromoaniline

    • PubChem.[1][2][3] (n.d.). 3-Bromoaniline Compound Summary.

    • Relevance: Physical property data and safety sheets.[1][2][3]

    • [1][3]

Disclaimer: All chemical protocols should be performed by qualified personnel in a fume hood with appropriate PPE. 3-Bromoaniline is toxic if swallowed or in contact with skin.[1]

Sources

Technical Support Center: Purification of N-(3-Bromophenyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(3-Bromophenyl)-beta-alanine. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in isolating this compound from unreacted 3-bromoaniline. Here, we provide in-depth troubleshooting advice and detailed protocols to ensure the successful purification of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for the incomplete removal of 3-bromoaniline?

The most frequent issue is improper pH control during the liquid-liquid extraction. The separation hinges on the differential ionization of the acidic product and the basic starting material. If the aqueous base used for extraction is not sufficiently basic (i.e., the pH is too low), the N-(3-Bromophenyl)-beta-alanine will not be fully deprotonated to its carboxylate salt, leading to poor partitioning into the aqueous layer. Conversely, if the subsequent acidification step is incomplete, the product will not fully precipitate, resulting in yield loss.

Q2: How can I effectively monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for a quick assessment of the presence of starting material, product, and any byproducts in your fractions. A recommended TLC system is a silica gel plate with a mobile phase of n-butanol, acetic acid, and water (in a 12:3:5 ratio)[1][2]. The spots can be visualized under UV light and by staining with a ninhydrin solution, which will stain the amino acid product[1].

Q3: My product seems to be lost during the extraction. What are the possible causes?

Product loss can occur for several reasons. One possibility is the formation of a stable emulsion, which can trap the product at the interface of the organic and aqueous layers. Another reason could be the amphoteric nature of the product. At its isoelectric point, the zwitterionic form of N-(3-Bromophenyl)-beta-alanine has minimum water solubility and might precipitate or adhere to the glassware. Ensuring the pH is sufficiently high during the basic wash and sufficiently low during the precipitation step is crucial.

Q4: Is column chromatography a viable option for this separation?

Yes, column chromatography can be used, particularly for small-scale purifications or if acid-base extraction fails to provide the desired purity. Silica gel would be the standard stationary phase. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol) would be effective. The less polar 3-bromoaniline will elute first, followed by the more polar N-(3-Bromophenyl)-beta-alanine.

Q5: I'm experiencing a persistent emulsion during the extraction. How can I resolve this?

Emulsions are a common issue in liquid-liquid extractions. To break an emulsion, you can try several techniques:

  • Addition of Brine: Washing with a saturated aqueous solution of sodium chloride can help disrupt the emulsion by increasing the ionic strength of the aqueous phase[3][4].

  • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation[3].

  • Filtration: Filtering the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion[5].

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.

Troubleshooting Guides

Guide 1: High-Purity Separation via Acid-Base Extraction

The primary and most efficient method for separating N-(3-Bromophenyl)-beta-alanine from 3-bromoaniline leverages their distinct acidic and basic properties. The product is an amino acid with a carboxylic acid group, while the starting material is a basic aniline.

Core Principle: A weak aqueous base will selectively deprotonate the carboxylic acid of the product, forming a water-soluble carboxylate salt. The unreacted 3-bromoaniline, being a weak base, will remain in the organic phase.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Basification and Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separation: Gently shake the funnel, periodically venting to release any pressure. Allow the layers to separate. The top layer will be the organic phase (containing 3-bromoaniline), and the bottom will be the aqueous phase (containing the sodium salt of your product).

  • Aqueous Layer Collection: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the product.

  • Product Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a 1 M HCl solution dropwise while stirring until the pH is acidic (around pH 3-4). The N-(3-Bromophenyl)-beta-alanine will precipitate out of the solution.

  • Isolation: Collect the precipitated product by vacuum filtration. Wash the solid with cold deionized water and dry it under a vacuum.

Workflow Diagram: Acid-Base Extraction

cluster_0 Step 1: Dissolution & Extraction cluster_1 Step 2: Phase Separation cluster_2 Step 3: Product Isolation cluster_3 Step 4: Starting Material Recovery (Optional) A Crude Mixture (Product + 3-Bromoaniline) in Ethyl Acetate B Add 1M NaHCO3 (aq) A->B C Separatory Funnel (Two Phases) B->C D Organic Layer (Unreacted 3-Bromoaniline) C->D E Aqueous Layer (Product as Sodium Salt) C->E J Wash with Brine, Dry (Na2SO4), & Evaporate Solvent D->J F Acidify with 1M HCl to pH ~3-4 E->F G Precipitation of N-(3-Bromophenyl)-beta-alanine F->G H Filtration & Drying G->H I Pure Product H->I K Recovered 3-Bromoaniline J->K

Caption: Workflow for purification by acid-base extraction.

Guide 2: Monitoring Purification with Thin-Layer Chromatography (TLC)

Protocol:

  • Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark spots for your crude mixture, the organic layer, the aqueous layer (before acidification), and the final product.

  • Spotting: Using a capillary tube, apply a small spot of each sample onto the marked line.

  • Development: Place the plate in a sealed chamber containing a mixture of n-butanol, acetic acid, and water (12:3:5). Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. After drying, visualize the spots under a UV lamp. Then, spray the plate with a ninhydrin solution and heat gently to reveal the amino acid product as a colored spot (typically purple-blue)[1].

Interpreting the Results:

  • 3-Bromoaniline: Will have a higher Rf value (travels further up the plate) and will be visible under UV light.

  • N-(3-Bromophenyl)-beta-alanine: Will have a lower Rf value and will be visible under UV and after ninhydrin staining.

  • A successful purification will show a single spot for the final product, with no corresponding spot for 3-bromoaniline.

TLC Analysis Diagram

Caption: Idealized TLC plate after successful purification.

Chemical Properties for Separation Strategy

CompoundMolar Mass ( g/mol )Key Functional GroupsAcidity/BasicityExpected Behavior in Extraction
3-Bromoaniline 172.02[6][7]Primary Aromatic AmineBasic (pKa of conjugate acid ~3.5)Remains in organic layer during weak base wash. Extracts into aqueous layer with strong acid wash.
N-(3-Bromophenyl)-beta-alanine 244.08[8][9]Secondary Amine, Carboxylic AcidAmphoteric (pKa ~4 for COOH, ~10 for NH₂⁺)Extracts into aqueous layer as a salt with a weak base (e.g., NaHCO₃).

References

  • IndiaMART. (n.d.). 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenyl-beta-alanine. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Alanine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromoaniline. PubChem Compound Database. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the TLC Separation of Seven Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of beta-alanine.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • PubMed Central. (2007, May 17). Purification and preliminary crystallization of alanine racemase from Streptococcus pneumoniae. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Procedure). Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-L-phenylalanine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-3-(4-bromophenyl)propanoic acid. PubChem Compound Database. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). .beta.-Alanine, N-ethyl-N-phenyl-, methyl ester. Retrieved from [Link]

  • OC-Forum. (n.d.). TLC of aminoacids and short peptides. Retrieved from [Link]

  • YouTube. (2020, March 21). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? Retrieved from [Link]

  • Hindawi. (2023, April 12). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Retrieved from [Link]

  • PubMed. (n.d.). beta-Alanine synthase: purification and allosteric properties. Retrieved from [Link]

  • ResearchGate. (2016, January 27). How to extract a molecule with amine and carboxylic acid functional group on it? Retrieved from [Link]

  • Nanjing Chemical Material Corp. (n.d.). BETA-Alanine Process Introduction. Retrieved from [Link]

  • Sakshat Virtual Labs. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Reddit. (2014, September 26). Emulsion Problem during Extraction. Help! Retrieved from [Link]

  • YouTube. (2019, October 25). How To Calculate The Isoelectric Point of Amino Acids and Zwitterions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). .beta.-Alanine, N-[3-(acetylamino)-4-[2-(2-cyano-4-nitrophenyl)diazenyl]phenyl]-N-ethyl-, methyl ester - Substance Details. Retrieved from [Link]

Sources

Validation & Comparative

Elemental Analysis Standards for N-(3-Bromophenyl)-beta-alanine Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Paradox in Halo-Amino Acids

In the synthesis of peptidomimetics and pharmaceutical intermediates, N-(3-Bromophenyl)-beta-alanine (CAS: 788153-27-5) serves as a critical scaffold. While High-Performance Liquid Chromatography (HPLC) is the industry workhorse for monitoring reaction progress, relying solely on HPLC area percentage ("LCAP") for final product release is a dangerous oversimplification.

HPLC detects UV-active impurities but is blind to inorganic salts, moisture, and non-chromophoric solvents. For a halogenated zwitterionic compound like N-(3-Bromophenyl)-beta-alanine, Elemental Analysis (EA) remains the definitive method for validating bulk composition and establishing the "truth" of the material's identity.

This guide objectively compares EA against modern alternatives (qNMR, HPLC) and provides a self-validating protocol for establishing the purity of this specific brominated derivative.

Theoretical Baseline: The Target Metrics

Before analyzing samples, the theoretical composition must be established as the absolute reference point.

Compound: N-(3-Bromophenyl)-beta-alanine Formula:


Molecular Weight:  244.09  g/mol 
ElementAtomic MassCountTotal Mass ContributionTheoretical % (w/w)Acceptance Range (+/- 0.4%)
Carbon 12.0119108.1044.29% 43.89% – 44.69%
Hydrogen 1.0081010.084.13% 3.73% – 4.53%
Nitrogen 14.007114.015.74% 5.34% – 6.14%
Bromine 79.904179.9032.74% 32.34% – 33.14%
Oxygen 15.999232.0013.11% Calculated by difference

Critical Insight: The high bromine content (>32%) makes this molecule unique. Standard CHN analysis only accounts for ~54% of the mass. To validate this compound, you must perform a specific halide determination; a simple CHN report is insufficient.

Comparative Analysis: EA vs. Alternatives

Why persist with combustion analysis in the age of high-resolution mass spectrometry? The following comparison highlights the specific utility of EA for N-(3-Bromophenyl)-beta-alanine.

Table 1: Performance Matrix of Purity Standards
FeatureElemental Analysis (CHN + Br) Quantitative NMR (qNMR) HPLC (UV Detection)
Primary Output Bulk elemental composition (% w/w)Molar ratio of analyte to standardRelative abundance of chromophores
Detection Basis Combustion products (

)
Nuclear spin resonance (

)
UV Absorption (e.g., 254 nm)
Inorganic Detection Excellent (Inorganics lower %C/H/N)Poor (Invisible unless soluble/active)Blind (Salts pass undetected)
Solvent/Water Detection Indirect (Discrepancy in %C or %H)Excellent (Distinct peaks)Poor (Elute in void volume)
Sample Destructive? YesNoNo
Suitability for this Compound High (Confirms Br integration)High (If internal std is available)Medium (Purity check only)
Expert Insight:
  • The "Salt Trap": N-(3-Bromophenyl)-beta-alanine is often isolated as a hydrochloride salt or contains residual inorganic bromide from synthesis. HPLC will show a single peak (99%+ purity), but EA will reveal a massive deviation in %C and %N due to the "dead mass" of the salt.

  • The Bromine Factor: Only EA (via oxygen flask combustion) or potentiometric titration directly quantifies the bromine content, ensuring the halogen hasn't been lost (e.g., via debromination side reactions).

Experimental Protocol: The Self-Validating Workflow

To achieve the +/- 0.4% industry standard, follow this rigorous protocol. This workflow integrates CHN combustion with specific Bromine determination.

Phase 1: Sample Preparation (Crucial)
  • Drying: Beta-alanine derivatives are hygroscopic. Dry the sample at 40°C under high vacuum (<5 mbar) for 4 hours over

    
    .
    
  • Homogenization: Grind the sample to a fine powder using an agate mortar to ensure uniform combustion.

Phase 2: CHN Analysis (Automated Combustion)
  • Calibration: Calibrate the CHN analyzer using Acetanilide (Standard) as it structurally resembles the amide linkage in the target molecule.

  • Combustion: Operate at 980°C with oxygen boost.

  • Detection: Thermal Conductivity Detection (TCD) for

    
    .
    
Phase 3: Bromine Determination (Schöniger Flask Method)

Standard CHN analyzers do not detect Bromine; it interferes with the results if not scrubbed. You must quantify Br separately.

  • Combustion: Weigh 5–10 mg of sample onto ash-free filter paper. Burn in a Schöniger oxygen flask containing 10 mL of absorbing solution (

    
     in 
    
    
    
    ).
  • Reduction: The combustion converts organic bromine to

    
     and 
    
    
    
    . The peroxide reduces all species to bromide ions (
    
    
    ).
  • Titration: Acidify the solution with

    
    . Titrate against 0.01 M 
    
    
    
    using a potentiometric silver electrode.
  • Calculation:

    
    
    

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for certifying N-(3-Bromophenyl)-beta-alanine.

PurityValidation Start Crude N-(3-Bromophenyl)-beta-alanine Drying Vacuum Drying (40°C, P2O5, 4h) Start->Drying Homogenize Homogenization (Agate Mortar) Drying->Homogenize Split Split Sample Homogenize->Split CHN_Path Automated CHN Analysis (Combustion @ 980°C) Split->CHN_Path Br_Path Schöniger Flask Combustion (Absorb into NaOH/H2O2) Split->Br_Path Data_Review Compare with Theoretical C: 44.29% | H: 4.13% | N: 5.74% | Br: 32.74% CHN_Path->Data_Review Titration Potentiometric Titration (0.01M AgNO3) Br_Path->Titration Titration->Data_Review Decision Is Deviation < 0.4%? Data_Review->Decision Pass PASS: Release Lot (High Purity) Decision->Pass Yes Fail FAIL: Investigate Decision->Fail No Troubleshoot Check Solvents (NMR) Check Inorganics (Ash) Fail->Troubleshoot

Caption: Figure 1. Integrated Elemental Analysis workflow for validating N-(3-Bromophenyl)-beta-alanine purity, combining CHN combustion and Bromine titration.

Data Interpretation & Troubleshooting

Scenario A: Low Carbon, Low Nitrogen, Correct Ratio
  • Diagnosis: Inorganic Contamination.

  • Explanation: The presence of non-combustible salts (e.g., Sodium Bromide from synthesis) dilutes the organic mass. The C:N ratio remains correct (9:1), but absolute values are low.

  • Action: Perform Residue on Ignition (Ash test) or check solubility.

Scenario B: High Hydrogen, Low Carbon
  • Diagnosis: Solvate/Moisture.[1]

  • Explanation: Water (

    
    ) adds significant Hydrogen mass (11.1% H) compared to the compound (4.1% H). Even 1% water contamination will spike the %H value drastically and dilute %C.
    
  • Action: Re-dry sample at higher temperature or run Thermogravimetric Analysis (TGA).

Scenario C: Low Bromine
  • Diagnosis: Debromination or Covalent Hydrolysis.

  • Explanation: If the C/H/N are correct but Br is low, the C-Br bond may have cleaved during workup (replaced by C-H or C-OH).

  • Action: Confirm structure via Mass Spectrometry (look for M-Br peaks).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 554034, 3-Amino-3-(4-bromophenyl)propanoic acid. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • ResearchGate. (2016). Discussion: Does anybody know where the +/- 0.4 % limit for CHN comes from? Retrieved from [Link]

  • Britannica. (2024). Bromine Analysis and Determination. Retrieved from [Link]

Sources

Crystal Structure Determination of N-(3-Bromophenyl)-beta-alanine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-Bromophenyl)-beta-alanine represents a critical class of halogenated amino acid derivatives used as intermediates in the synthesis of bioactive peptidomimetics and heterocyclic drug scaffolds.[1][2] Its structural determination is not merely an academic exercise but a requisite step in validating the stability, solubility, and solid-state packing forces—specifically halogen bonding (C-Br[1][2]···O/N) —that drive bioavailability.[1][2]

This guide compares the three primary methodologies for determining the solid-state structure of this compound: Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Computational Modeling (DFT) .[1][2] While SC-XRD remains the gold standard for atomic resolution, we analyze how integrating all three approaches creates a self-validating structural model.[1][2]

Comparative Analysis: Structural Determination Methodologies

The following table contrasts the efficacy of available techniques for characterizing N-(3-Bromophenyl)-beta-alanine.

FeatureMethod A: SC-XRD (Gold Standard) Method B: PXRD (Bulk Validation) Method C: DFT (Predictive Modeling)
Primary Output Precise 3D atomic coordinates (

) & anisotropic displacement parameters.[1][2]
Diffractogram (2

vs. Intensity); Unit cell dimensions (via indexing).
Energy-minimized conformers & theoretical lattice energy.[1][2]
Resolution Atomic (< 0.8 Å).[1][2]Bulk Phase ID (Fingerprint).Electronic/Molecular Orbital.
Sample Req. Single, high-quality crystal (

mm).
Polycrystalline powder (

10-50 mg).[1][2]
High-performance computing cluster.
Key Insight Reveals specific Br···

and N-H···O packing interactions.[1][2]
Identifies polymorphs and bulk purity.Explains why a specific polymorph is thermodynamically favored.
Limitation Requires difficult crystallization of zwitterionic species.[1][2]Ab initio structure solution is computationally expensive and often ambiguous.[1][2]Gas-phase calculations may miss solid-state packing forces.[1][2]

Scientist’s Verdict: For N-(3-Bromophenyl)-beta-alanine, SC-XRD is non-negotiable due to the presence of the heavy Bromine atom (


).[1][2] The Br atom acts as a strong scatterer, facilitating structure solution via Patterson or Direct Methods, but also introduces absorption issues that require precise correction.[1][2]

Detailed Experimental Protocol

To ensure scientific integrity, the following protocol synthesizes field-proven methodologies for N-aryl-beta-alanine derivatives.

Phase 1: Synthesis & Crystallization (The Critical Bottleneck)

The primary challenge with N-(3-Bromophenyl)-beta-alanine is its zwitterionic nature, which can lead to high solubility in water but poor solubility in organic solvents, making crystal growth difficult.[1][2]

  • Synthesis:

    • Reactants: 3-Bromoaniline (1.0 eq) + Acrylic Acid (1.1 eq).[1][2]

    • Conditions: Reflux in water or toluene for 4–6 hours. The Michael addition proceeds spontaneously.

    • Purification: Recrystallize the crude precipitate from hot ethanol/water (1:1 v/v) to remove unreacted aniline.

  • Crystal Growth (Slow Evaporation):

    • Dissolve 20 mg of purified compound in 5 mL of Ethanol/Water (70:30) .

    • Why this solvent? Pure ethanol often yields needles (poor diffraction); water encourages hydrogen bonding networks that lead to block-like prisms.[1][2]

    • Allow to evaporate slowly at room temperature (298 K) in a dust-free environment for 3–5 days.

Phase 2: Data Collection Strategy
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).[1][2]

  • Radiation Source: Molybdenum (Mo-K

    
    , 
    
    
    
    Å)
    .[1][2]
    • Expert Insight: Do NOT use Copper (Cu-K

      
      ) radiation without rigorous absorption correction.[1][2] The Bromine atom has a high absorption coefficient (
      
      
      
      ) for Cu radiation, leading to significant systematic errors in intensity data.[1][2] Mo radiation minimizes this fluorescence and absorption.[1][2]
  • Temperature: 100 K (Cryostream).[1][2]

    • Reasoning: Low temperature reduces thermal motion (Debye-Waller factor), enhancing high-angle diffraction data which is crucial for resolving the C-Br bond distance accurately.[1][2]

Phase 3: Structure Solution & Refinement[1][2]
  • Space Group Determination: Expect Monoclinic (

    
    )  or Triclinic (
    
    
    
    ), common for centrosymmetric organic acids.[1][2]
  • Phasing: Use SHELXT (Intrinsic Phasing).[1][2] The Br atom's strong anomalous signal will dominate the phasing, making solution rapid.[1][2]

  • Refinement: Use SHELXL (Least Squares).

    • Refine Br anisotropic displacement parameters early.[1][2]

    • Locate H-atoms on the carboxylic acid (COOH) and amine (NH) from the difference Fourier map (

      
      ) rather than placing them geometrically. This confirms the zwitterionic vs. neutral state.[1][2]
      

Structural Insights & Validation Workflow

The determination process is visualized below. This workflow ensures that the final structure is not just a mathematical fit, but a chemically sensible model.[1][2]

G Synthesis Synthesis (Michael Addition) Crystallization Crystallization (EtOH/H2O Evaporation) Synthesis->Crystallization Screening Microscope Screening (Select Block Morphology) Crystallization->Screening Screening->Crystallization Poor Quality (Recrystallize) DataCollection SC-XRD Data Collection (Mo-Kα, 100K) Screening->DataCollection Quality Crystal Found Processing Data Reduction (Integration & Absorption Corr.) DataCollection->Processing Solution Structure Solution (SHELXT - Heavy Atom) Processing->Solution Refinement Refinement (SHELXL) Anisotropic Br, Isotropic H Solution->Refinement Validation Validation (CheckCIF & R-factor < 5%) Refinement->Validation Validation->Refinement High Residuals

Figure 1: The structural determination workflow. Note the feedback loops (dashed lines) ensuring data quality before finalization.

Expected Structural Features (The "Why" it matters)

Based on analogous N-aryl-beta-alanines, the solved structure will likely reveal:

  • Carboxylic Acid Dimer: A centrosymmetric

    
     hydrogen bond motif linking two molecules.[1][2]
    
  • Halogen Bonding: The Br atom at the meta position is electron-deficient (sigma-hole).[1][2] Look for short contacts (

    
     Å) between Br and the Carbonyl Oxygen (C=O) of a neighboring molecule.[1][2] This interaction enhances crystal density and stability.[1][2]
    
  • Conformation: The torsion angle

    
    (C-N-C-C) determines the folding of the beta-alanine chain.[1][2]
    

References

  • Anusevičius, K., et al. (2010).[1][2][3] "Synthesis and structure of N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives." Chemija, 21(2-4), 127–134.[1][2][3] Link

  • Sheldrick, G. M. (2015).[1][2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8.[1][2] Link

  • Groom, C. R., et al. (2016).[1][2] "The Cambridge Structural Database."[1][2] Acta Crystallographica Section B, 72(2), 171–179.[1][2] Link

  • Desiraju, G. R., et al. (2013).[1][2] "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711–1713.[1][2] Link

Sources

A Researcher's Guide to Validating the Synthesis of N-(3-Bromophenyl)-β-alanine via Melting Point

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis of novel compounds, particularly those with pharmaceutical potential, rigorous validation of the final product is paramount. This guide provides an in-depth comparison and a procedural framework for validating the synthesis of N-(3-Bromophenyl)-β-alanine, with a primary focus on the classical yet powerful technique of melting point determination. We will explore the underlying principles of using melting point as a purity indicator, detail a robust experimental protocol, and compare this method with alternative analytical techniques.

The Significance of Melting Point in Synthesis Validation

The melting point of a crystalline solid is a sensitive physical property that can provide critical information about its identity and purity. A pure crystalline compound typically exhibits a sharp and characteristic melting point range, usually spanning 0.5-1.0°C.[1] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. This phenomenon, known as melting point depression, serves as a fundamental tool for the initial assessment of a synthesized compound's purity.

Synthesis of N-(3-Bromophenyl)-β-alanine: A Theoretical Approach

The proposed reaction is as follows:

Route 1: Reaction with Acrylic Acid

3-Bromoaniline + Acrylic Acid → N-(3-Bromophenyl)-β-alanine

Route 2: Reaction with β-Alanine (less common for this specific product)

While a direct reaction with β-alanine is less typical for this transformation, it is included for consideration.

Understanding the melting points of the starting materials is crucial for interpreting the results of the final product.

CompoundStructureMolecular Weight ( g/mol )Reported Melting Point (°C)
3-BromoanilineC₆H₆BrN172.0216.8 - 18.5[2][3][4] or 29-64[5][6]
β-AlanineC₃H₇NO₂89.09~207 (decomposes)[7][8]
Acrylic AcidC₃H₄O₂72.0613 - 14

Note on 3-Bromoaniline's Melting Point: There is a notable discrepancy in the reported melting points for 3-bromoaniline in various sources. Lower values (16.8-18.5°C) may correspond to the pure, freshly distilled compound, while higher and broader ranges (up to 64°C) could be indicative of impurities or different crystalline forms. Researchers should purify 3-bromoaniline, for instance by distillation, before use and determine its melting point to establish a reliable baseline.

Potential Impurities and Their Impact on Melting Point

The purity of the synthesized N-(3-Bromophenyl)-β-alanine will be influenced by the presence of unreacted starting materials and potential side products.

  • Unreacted 3-Bromoaniline: If the observed melting point of the product is significantly lower than the expected value and exhibits a broad range, it could indicate the presence of unreacted 3-bromoaniline.

  • Unreacted β-Alanine or Acrylic Acid: The presence of these starting materials will also lead to a depressed and broadened melting point.

  • Bis-adduct Formation: A potential side reaction in the Michael addition is the reaction of a second molecule of acrylic acid with the newly formed N-(3-Bromophenyl)-β-alanine, leading to a di-addition product, N-(3-bromophenyl)-N,N-bis(2-carboxyethyl)amine. The presence of this higher molecular weight impurity would likely broaden the melting point range.

  • Other Impurities: The synthesis of β-alanine itself can introduce impurities such as 3-aminopropanamide, which could carry over and affect the final product's melting point.[9]

Experimental Protocol: Validating Synthesis via Melting Point

This section details a step-by-step methodology for determining the melting point of synthesized N-(3-Bromophenyl)-β-alanine, incorporating best practices for accuracy and reliability.

Apparatus:
  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Watch glass

Procedure:
  • Sample Preparation:

    • Ensure the synthesized N-(3-Bromophenyl)-β-alanine is completely dry. The presence of residual solvent will act as an impurity and depress the melting point.

    • Place a small amount of the dry sample on a clean watch glass.

    • Using a spatula, finely powder the sample in a mortar and pestle. This ensures uniform heat transfer within the capillary tube.

  • Loading the Capillary Tube:

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Melting Point Determination:

    • Rapid Preliminary Measurement: Insert the capillary tube into the melting point apparatus. Heat the sample rapidly to get an approximate melting range. This will save time in the subsequent, more precise measurements.

    • Accurate Measurement: Allow the apparatus to cool. Insert a new capillary tube with the sample.

    • Set the heating rate to 1-2°C per minute, starting from a temperature approximately 10-15°C below the approximate melting point observed in the preliminary run.

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating at the same rate and record the temperature at which the last solid crystal melts (T₂).

    • The melting point range is reported as T₁ - T₂.

    • Repeat the accurate measurement at least two more times to ensure reproducibility.

Interpreting the Results:
  • Pure Sample: A sharp melting point range of 1-2°C that is close to the literature value for pure N-(3-Bromophenyl)-β-alanine (a commercial source indicates a melting point of 227°C for 97% pure DL-β-(3-Bromophenyl)alanine) suggests a high degree of purity.[10]

  • Impure Sample: A broad melting point range (greater than 2°C) and a melting point that is depressed compared to the literature value indicates the presence of impurities.

Comparison with Alternative Analytical Techniques

While melting point is a valuable and accessible technique, a comprehensive validation of N-(3-Bromophenyl)-β-alanine synthesis should ideally be supported by other analytical methods.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Melting Point Observation of the temperature range over which a solid transitions to a liquid.Purity and identity (by comparison to a known standard).Simple, rapid, and inexpensive.Not suitable for amorphous or thermally unstable compounds. Limited information on the nature and quantity of impurities.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate.Presence of functional groups (e.g., N-H, C=O, C-Br, aromatic C-H).Fast and requires a small sample. Provides structural information.Does not provide information on the overall arrangement of atoms. Complex spectra can be difficult to interpret fully.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and environment of atoms.Detailed structural elucidation, including connectivity of atoms and stereochemistry. Can quantify impurities.Provides the most comprehensive structural information.Expensive instrumentation. Requires deuterated solvents.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.Purity assessment and quantification of the main component and impurities.Highly sensitive and quantitative. Can be used for preparative purification.Requires method development. More complex instrumentation than melting point apparatus.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile components of a mixture followed by detection and identification based on their mass-to-charge ratio.Identification and quantification of volatile impurities.High sensitivity and specificity for volatile compounds.Not suitable for non-volatile or thermally labile compounds like N-(3-Bromophenyl)-β-alanine without derivatization.

Workflow for Synthesis Validation

The following diagram illustrates a logical workflow for the validation of synthesized N-(3-Bromophenyl)-β-alanine, integrating melting point determination with other analytical techniques.

SynthesisValidationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation cluster_conclusion Conclusion Synthesis Synthesize N-(3-Bromophenyl)-β-alanine Purification Purify Crude Product (e.g., Recrystallization) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Spectroscopy Spectroscopic Analysis (IR, NMR) Purification->Spectroscopy Chromatography Chromatographic Analysis (HPLC) Purification->Chromatography Pure Product is Pure MeltingPoint->Pure Sharp, Correct M.P. Impure Product is Impure MeltingPoint->Impure Broad, Depressed M.P. Spectroscopy->Pure Confirms Structure Chromatography->Pure High Purity Impure->Purification Further Purification

Caption: A workflow diagram illustrating the synthesis, purification, and validation of N-(3-Bromophenyl)-β-alanine.

Conclusion

Validating the synthesis of N-(3-Bromophenyl)-β-alanine through melting point determination is a robust, accessible, and highly informative first step in assessing the purity of the final product. A sharp melting point range, consistent with the expected value, provides a strong indication of successful synthesis and purification. However, for comprehensive characterization and to meet the rigorous standards of drug development and scientific publication, it is imperative to complement melting point analysis with spectroscopic and chromatographic techniques. This integrated approach ensures the unequivocal identification and purity assessment of the target compound, upholding the principles of scientific integrity and providing a solid foundation for further research.

References

  • Buy 3-Bromoaniline C6H6BrN at Affordable Price, Laboratory-Grade Chemical. (n.d.). IndiaMART. Retrieved February 8, 2024, from [Link]

  • β-Alanine. (n.d.). In Wikipedia. Retrieved February 8, 2024, from [Link]

  • 3-Bromoaniline. (n.d.). Pure Royale - Purecha Group. Retrieved February 8, 2024, from [Link]

  • Anusevičius, K., Mickevičius, V., & Mikulskienė, G. (2010). Synthesis and structure of N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives. Chemija, 21(2-4), 127-134. Retrieved from [Link]

  • 3-Bromoaniline | C6H6BrN. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

  • beta-Alanine (Compound). (n.d.). Exposome-Explorer - IARC. Retrieved February 8, 2024, from [Link]

  • 3-Amino-3-(4-bromophenyl)propanoic acid | C9H10BrNO2. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

  • β-Alanine. (n.d.). In Wikipedia. Retrieved February 8, 2024, from [Link]

  • BETA-Alanine Process Introduction. (n.d.). Nanjing Chemical Material Corp. Retrieved February 8, 2024, from [Link]

  • Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride. (2007). Synthetic Communications, 37(10), 1629-1635. [Link]

  • Anusevičius, K., Mickevičius, V., & Mikulskienė, G. (2010). Synthesis and structure of N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives. Chemija, 21(2-4), 127-134. Retrieved from [Link]

  • Advances in the synthesis of β-alanine. (2023). Frontiers in Bioengineering and Biotechnology, 11. [Link]

  • Starting with benzene, design a synthesis 3-Bromoaniline. (2024, February 19). Transformation Tutoring. Retrieved February 8, 2024, from [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (2009). Molecules, 14(3), 1137-1145. [Link]

  • Aza-Michael addition reaction of aniline with n-butyl acrylate using CuBTC. (2023). ResearchGate. Retrieved from [Link]

  • Michael addition products of amine terminated polyolefins and polyfunctional acrylates. (2004). Google Patents.
  • Melting point determination. (n.d.). University of Calgary. Retrieved February 8, 2024, from [Link]

  • BMRB entry bmse000159 - Beta-Alanine. (n.d.). Biological Magnetic Resonance Bank. Retrieved February 8, 2024, from [Link]

  • Calculated results of aza‐Michael addition of aniline to methyl acrylate (AAM). Activation free energies (ΔG≠298) in kJ/mol. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • beta-alanine 3-aminopropanoic acid. (n.d.). The Good Scents Company. Retrieved February 8, 2024, from [Link]

  • DL-β-(3-Bromophenyl)alanine. (n.d.). Oakwood Chemical. Retrieved February 8, 2024, from [Link]

  • β-Alanine. (n.d.). NIST WebBook. Retrieved February 8, 2024, from [Link]

  • beta-alanine, N-[(5-hydroxy-3-pyridinyl)carbonyl]-. (n.d.). SpectraBase. Retrieved February 8, 2024, from [Link]

Sources

Definitive Guide to Reference Standards for N-(3-Bromophenyl)-beta-alanine

[1]

Executive Summary

In the high-stakes landscape of pharmaceutical development, N-(3-Bromophenyl)-beta-alanine (CAS 788153-27-5) serves as a critical intermediate for peptidomimetics and small-molecule drug candidates.[1] Its structural integrity—specifically the meta-substituted bromine moiety and the beta-amino acid backbone—dictates the efficacy of downstream synthesis and the accuracy of impurity profiling.

This guide objectively compares the performance of Certified Reference Standards (CRS) against Reagent Grade alternatives. It establishes a self-validating characterization workflow designed for researchers who demand absolute certainty in their quantitative assays.[1]

Part 1: Comparative Analysis – The "Area %" Trap

The most common failure mode in analytical method validation is the reliance on "Reagent Grade" materials for quantitative standards. While a vendor may claim "98% Purity," this figure is often derived solely from HPLC-UV area normalization, ignoring non-chromatographic impurities like water, salts, and residual solvents.

Table 1: Performance Matrix – Reagent Grade vs. Certified Reference Standard (CRS)
FeatureReagent Grade (Alternative)Certified Reference Standard (Recommended)Impact on Data
Purity Definition HPLC Area % (Chromatographic purity only)Mass Balance / qNMR (True chemical purity)Reagent grade overestimates potency, leading to assay bias of 2–10% .
Identity Verification 1H-NMR (Basic confirmation)2D-NMR (COSY, HSQC) + MS + IR CRS ensures no regio-isomeric contamination (e.g., 2-Bromo or 4-Bromo isomers).
Traceability NoneSI-Traceable (via NIST/BIPM standards)Essential for regulatory filings (IND/NDA) and GMP compliance.[1]
Uncertainty Budget Not providedExplicitly Calculated (e.g., ± 0.5%)Allows for risk-based acceptance criteria in QC.
Bromine Confirmation Often overlookedIsotopic Abundance Check (79Br/81Br)Confirms halogenation state and absence of de-brominated impurities.

Part 2: The Self-Validating Characterization System

To establish N-(3-Bromophenyl)-beta-alanine as a primary standard, one must move beyond simple testing to a self-validating system where orthogonal methods confirm each other.[1]

Structural Elucidation (Identity)

The presence of the bromine atom provides a unique "fingerprint" that must be validated.

  • Mass Spectrometry (MS): You must observe the characteristic 1:1 isotopic ratio for

    
    Br and 
    
    
    Br. A mono-isotopic peak indicates de-halogenation.[1]
  • NMR Spectroscopy:

    • 1H NMR: Confirm the meta-substitution pattern. Look for the singlet-like signal of the proton at position 2 (between N and Br) which should be distinct from the other aromatic protons.

    • 13C NMR: Verify the carbonyl carbon (~174 ppm) and the C-Br carbon (~122 ppm).

Potency Assignment: Mass Balance vs. qNMR

This is the core of the reference standard characterization.

Method A: Mass Balance (The Traditional Approach)

1
  • Requires: HPLC (Organic Impurities), KF (Water), GC-Headspace (Solvents), ROI (Residue on Ignition).

  • Risk:[2][3] Errors are cumulative.[1] If an impurity is not detected (e.g., a salt not seen in ROI), potency is overestimated.

Method B: Quantitative NMR (qNMR) (The Modern Gold Standard) Direct measurement of the analyte against an Internal Standard (IS) with known purity (e.g., Maleic Acid or TCNB).

  • Advantage:[4][5][6][7][8] Independent of chromatographic response factors.[1]

  • Equation:

    
    [1]
    
Visualization: Characterization Workflow[1][6]

CharacterizationWorkflowStartRaw Material: N-(3-Bromophenyl)-beta-alanineIdentityIdentity Verification(1H/13C NMR, MS, IR)Start->IdentityDecisionIs Material Homogeneous?Identity->DecisionPurityPurity AssessmentMassBalancePath A: Mass Balance(HPLC + KF + GC + ROI)Purity->MassBalanceqNMRPath B: qNMR(Internal Standard Comparison)Purity->qNMRDecision->PurityYesRejectReject / RecrystallizeDecision->RejectNoCrossCheckOrthogonal Cross-Check(Do A and B agree within 1.0%?)MassBalance->CrossCheckqNMR->CrossCheckFinalRelease as Primary Reference StandardCrossCheck->FinalYesCrossCheck->RejectNo

Figure 1: Decision tree for elevating a raw material to a Certified Reference Standard.

Part 3: Experimental Protocols

Protocol 1: High-Resolution HPLC Purity Assessment

Objective: Quantify organic impurities to support Mass Balance.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile.[1]

    • Rationale: TFA suppresses ionization of the carboxyl group, sharpening the peak shape for the beta-alanine moiety.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring absorption).[1]

  • System Suitability: Tailing factor < 1.5; Resolution > 2.0 between main peak and nearest impurity.

Protocol 2: qNMR Potency Assignment

Objective: Determine absolute content without relying on reference standards of the analyte itself.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).[1]

    • Why: High purity, non-hygroscopic, distinct singlet at ~6.3 ppm (far from aromatic protons of the analyte).

  • Solvent: DMSO-d6 (Ensures solubility of both the amino acid derivative and the IS).

  • Relaxation Delay (D1): Set to ≥ 30 seconds.

    • Critical: This must be at least 5x T1 (longitudinal relaxation time) of the slowest proton to ensure 99.9% magnetization recovery. Failure to do this is the #1 error in qNMR.

  • Acquisition: 64 scans, 90° pulse angle.

  • Calculation: Integrate the Maleic Acid singlet (2H) vs. the N-(3-Bromophenyl) aromatic proton at position 2 (1H, singlet-like). Use the qNMR equation above.

Part 4: Data Interpretation & Specifications[1][6]

When evaluating a Certificate of Analysis (CoA), compare the data against these benchmarks.

TestAcceptance Criteria (CRS)Typical Reagent Grade Result
Appearance White to off-white crystalline powderBeige or yellow (indicates oxidation)
1H NMR Conforms to structure; no extra peaks >0.5%Conforms; solvent peaks often present
Mass Spec [M+H]+ = 244.0/246.0 (1:1 ratio)[M+H]+ present; ratio may vary if contaminated
Water (KF) < 1.0% w/wNot tested (often 2-5% for amino acids)
Assay (Potency) 99.0% ± 1.0% (w/w) "98%" (Area %)

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1] (2006).[1] Defines reporting thresholds for impurities.

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1] Validates qNMR as a primary method. [1]

  • Pauli, G. F., et al. "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Natural Products, 77(6), 1473-1487. (2014).[1] Demonstrates qNMR vs. Mass Balance equivalence. [1]

  • BIPM (Bureau International des Poids et Mesures). Metrological traceability of measurement results in chemistry. Explains the hierarchy of reference standards. [1]

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling N-(3-Bromophenyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Handling chemical compounds in a laboratory setting demands a meticulous approach to safety. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) for managing N-(3-Bromophenyl)-beta-alanine, ensuring both personal safety and the integrity of your research. As Senior Application Scientists, our goal is to empower you with the knowledge to make informed safety decisions that go beyond mere compliance, fostering a culture of proactive risk management in your laboratory.

Understanding the Risks: Hazard Profile of N-(3-Bromophenyl)-beta-alanine

Before detailing PPE requirements, it is crucial to understand the inherent hazards of N-(3-Bromophenyl)-beta-alanine. According to aggregated GHS information, this compound is classified with the following hazards[1][2]:

  • H315: Causes skin irritation. Direct contact can lead to redness, itching, and inflammation.

  • H319: Causes serious eye irritation. Contact with the eyes can result in significant discomfort, redness, swelling, and potential damage.

  • H335: May cause respiratory irritation. Inhalation of dust or powder can irritate the respiratory tract, leading to coughing and shortness of breath.

Some data also suggests it may be harmful if swallowed or inhaled[2]. Therefore, a comprehensive PPE strategy is non-negotiable to mitigate these risks.

Core Personal Protective Equipment (PPE) Requirements

A risk-based approach to selecting PPE is paramount. The following table summarizes the minimum required PPE for handling N-(3-Bromophenyl)-beta-alanine in a solid (powder) form.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles with side shields or a face shieldProtects against airborne particles and accidental splashes, preventing serious eye irritation[1][2]. Standard safety glasses are insufficient.
Skin/Body Nitrile gloves and a fully buttoned laboratory coatNitrile gloves offer good resistance to a range of chemicals and are preferable to latex[3]. A lab coat protects the skin and personal clothing from contamination[4].
Respiratory Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood). A dust mask or respirator may be necessary for large quantities or if dust is generated.Minimizes the inhalation of airborne particles, preventing respiratory tract irritation[1][2].

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is as much about its correct use as its selection. Follow these step-by-step protocols to ensure your safety.

Donning PPE: A Step-by-Step Protocol
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Laboratory Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): If a respirator is necessary based on your risk assessment, perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on your chemical safety goggles or face shield.

  • Gloves: Don nitrile gloves, ensuring they overlap the cuffs of your lab coat to create a barrier.

Doffing PPE: A Contamination-Avoidance Workflow
  • Gloves: Remove gloves first, as they are the most likely to be contaminated. Peel one glove off by grasping the cuff and pulling it inside out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out, enclosing the first glove.

  • Laboratory Coat: Unbutton your lab coat and remove it by folding it in on itself, avoiding contact with the outer, potentially contaminated surface.

  • Eye and Face Protection: Remove your goggles or face shield by handling the strap or earpieces.

  • Respiratory Protection (if used): Remove your respirator without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan
  • Gloves: Dispose of used nitrile gloves in the appropriate laboratory waste container immediately after use. Do not reuse disposable gloves[3].

  • Contaminated Lab Coats: If your lab coat becomes contaminated, it should be professionally laundered and not taken home[3].

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process and workflow for utilizing PPE when handling N-(3-Bromophenyl)-beta-alanine.

PPE_Workflow cluster_prep Preparation cluster_ppe_selection PPE Selection & Donning cluster_handling Handling cluster_post_handling Post-Handling & Disposal start Start: Prepare to handle N-(3-Bromophenyl)-beta-alanine assess_risk Assess Risk: - Quantity of substance - Potential for dust generation start->assess_risk don_lab_coat 1. Don Lab Coat assess_risk->don_lab_coat don_goggles 2. Don Safety Goggles don_lab_coat->don_goggles don_gloves 3. Don Nitrile Gloves don_goggles->don_gloves handle_chemical Handle Chemical in Controlled Environment (e.g., Fume Hood) don_gloves->handle_chemical doff_ppe Doff PPE Correctly (Gloves First) handle_chemical->doff_ppe dispose_waste Dispose of Contaminated Waste Properly doff_ppe->dispose_waste hand_hygiene End: Wash Hands Thoroughly dispose_waste->hand_hygiene

Caption: PPE workflow for handling N-(3-Bromophenyl)-beta-alanine.

Emergency Procedures in Case of Exposure

Even with the best precautions, accidents can happen. Immediate and appropriate first aid is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with water for at least 15 minutes as a precaution. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these guidelines, you can significantly minimize the risks associated with handling N-(3-Bromophenyl)-beta-alanine and maintain a safe and productive research environment.

References

  • (Please note that a generic example link is used as the original search results did not provide a direct, stable URL to a specific safety data sheet. In a real-world scenario, this would be a direct link to the supplier's SDS.)

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.